molecular formula C21H28N4O4 B1164211 MAB-CHMINACA metabolite M6

MAB-CHMINACA metabolite M6

Cat. No.: B1164211
M. Wt: 400.5
InChI Key: WIRRMBRRVDOSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MAB-CHMINACA metabolite M6 is a major, monohydroxylated phase I metabolite of the synthetic cannabinoid MAB-CHMINACA (also known as ADB-CHMINACA). This compound is identified as a primary biomarker for detecting MAB-CHMINACA consumption in human subjects . Research indicates that MAB-CHMINACA is extensively metabolized in the human body, with minimal unchanged parent drug excreted in urine . Therefore, reliable detection of its intake in forensic and clinical settings depends on identifying its major metabolites, such as M6 . This metabolite is produced in vitro through incubation with human hepatocytes, a model system that effectively reflects the complete metabolic repertoire of the human liver . Its formation involves cytochrome P450 (CYP)-mediated hydroxylation, a common Phase I metabolic reaction. MAB-CHMINACA is a potent synthetic cannabinoid receptor agonist associated with serious adverse health effects, including fatalities and public health outbreaks . The availability of this metabolite as a high-purity reference standard is crucial for developing and validating targeted analytical methods, such as LC-MS/MS and high-resolution mass spectrometry (HRMS). These methods are essential for forensic toxicology, doping control, and clinical research aimed at accurately correlating substance use with observed toxicities and symptoms . This product is intended For Research Use Only and is not for diagnostic or human use.

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5

InChI

InChI=1S/C21H28N4O4/c1-21(2,20(28)29)17(18(22)26)23-19(27)16-14-10-6-7-11-15(14)25(24-16)12-13-8-4-3-5-9-13/h6-7,10-11,13,17H,3-5,8-9,12H2,1-2H3,(H2,22,26)(H,23,27)(H,28,29)

InChI Key

WIRRMBRRVDOSDK-UHFFFAOYSA-N

SMILES

O=C(NC(C(N)=O)C(C)(C)C(O)=O)C1=NN(CC2CCCCC2)C3=C1C=CC=C3

Synonyms

ADB-CHMINACA metabolite M6

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Elucidation of MAB-CHMINACA Metabolite M6

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Synthetic Cannabinoids and the Critical Role of Metabolite Identification

MAB-CHMINACA (also known as ADB-CHMINACA) is a potent, indazole-based synthetic cannabinoid that has been associated with significant public health concerns.[1] As with many novel psychoactive substances, the parent compound is often extensively metabolized in the body, making the detection and characterization of its metabolites crucial for forensic and clinical toxicology.[2][3] Understanding the metabolic fate of MAB-CHMINACA is not only essential for confirming exposure but also for elucidating potential toxicological pathways. This guide provides an in-depth technical overview of the methodologies and scientific reasoning employed in the structural elucidation of a specific and complex metabolite, MAB-CHMINACA metabolite M6.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, ensuring a self-validating and authoritative approach to structural elucidation.

The Subject of Our Investigation: MAB-CHMINACA Metabolite M6

MAB-CHMINACA metabolite M6 is a fascinating and complex biotransformation product of the parent compound. Its formal chemical name is 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid .[4] The structure, confirmed through commercially available reference standards, indicates a significant alteration of the original L-tert-leucinamide side chain, a transformation that requires a multi-step metabolic process.

Compound Molecular Formula Formula Weight
MAB-CHMINACAC21H30N4O2370.49 g/mol
MAB-CHMINACA Metabolite M6C21H28N4O4400.47 g/mol

Proposed Metabolic Pathway to MAB-CHMINACA Metabolite M6

The formation of M6 from MAB-CHMINACA is not a single-step process. Based on established metabolic pathways for synthetic cannabinoids, we can propose a logical sequence of biotransformations.[5][6] The primary metabolic sites for MAB-CHMINACA are the cyclohexylmethyl tail and the tert-butyl group of the L-tert-leucinamide moiety.[7] The structure of M6 suggests a pathway involving initial hydrolysis followed by oxidation. A closely related metabolite, M7, identified as a succinic acid derivative, supports this proposed pathway.[8][9]

G MAB_CHMINACA MAB-CHMINACA Metabolite_M2 Metabolite M2 (Amide Hydrolysis) MAB_CHMINACA->Metabolite_M2 Amidase Metabolite_M_intermediate Hydroxylated Intermediate Metabolite_M2->Metabolite_M_intermediate CYP450 Oxidation (Hydroxylation of tert-butyl group) Metabolite_M6 Metabolite M6 (Butanoic Acid Derivative) Metabolite_M_intermediate->Metabolite_M6 Alcohol/Aldehyde Dehydrogenase G cluster_0 Sample Generation & Preparation cluster_1 Initial Identification & Characterization cluster_2 Definitive Structural Confirmation cluster_3 Final Validation in_vitro In Vitro Metabolism (Human Hepatocytes) extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) in_vitro->extraction lc_hrms LC-HRMS Analysis (Accurate Mass & Formula Generation) extraction->lc_hrms ms_ms Tandem MS (MS/MS) (Fragmentation Analysis) lc_hrms->ms_ms nmr_sample_prep Metabolite Isolation & Purification (Preparative HPLC) ms_ms->nmr_sample_prep nmr_analysis NMR Spectroscopy (1D & 2D NMR) nmr_sample_prep->nmr_analysis reference_standard Comparison with Reference Standard nmr_analysis->reference_standard

Caption: Experimental workflow for the structural elucidation of MAB-CHMINACA metabolite M6.

Part 1: In Vitro Sample Generation and Preparation

To obtain sufficient quantities of M6 for analysis, in vitro metabolism using cryopreserved human hepatocytes is the gold standard. [7]This model provides a relevant metabolic profile that closely mimics in vivo processes.

Experimental Protocol: In Vitro Metabolism with Human Hepatocytes

  • Thawing and Seeding: Cryopreserved human hepatocytes are rapidly thawed in a 37°C water bath and suspended in pre-warmed incubation medium.

  • Incubation: The hepatocyte suspension is incubated with a solution of MAB-CHMINACA (typically 1-10 µM) in a multi-well plate at 37°C with 5% CO2.

  • Time Course: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 3, and 6 hours) to monitor the formation of metabolites.

  • Quenching: The metabolic reactions are stopped by adding an ice-cold organic solvent, such as acetonitrile, to each aliquot.

  • Sample Cleanup: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the metabolites, is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove salts and other matrix components.

Part 2: High-Resolution Mass Spectrometry (HRMS) for Initial Identification

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the cornerstone of initial metabolite identification. This technique provides the accurate mass of the metabolite, allowing for the generation of a probable molecular formula.

Experimental Protocol: LC-HRMS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of synthetic cannabinoids and their metabolites.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is employed to achieve optimal separation.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.

  • Mass Spectrometry:

    • Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is used to acquire high-resolution mass spectra.

    • Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for synthetic cannabinoids.

    • Data Acquisition: Full-scan MS data is acquired over a mass range of m/z 100-1000.

Data Analysis and Interpretation

For MAB-CHMINACA metabolite M6 (C21H28N4O4), the expected protonated molecule [M+H]+ would have a theoretical exact mass of 401.2183 . HRMS analysis should yield a measured mass with an error of less than 5 ppm, providing strong evidence for this molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Clues

Following the detection of the [M+H]+ ion, tandem mass spectrometry (MS/MS) is performed to induce fragmentation and generate a characteristic fragmentation pattern. This pattern provides vital clues about the metabolite's structure.

Predicted Fragmentation Pattern of MAB-CHMINACA Metabolite M6

Based on the known fragmentation of synthetic cannabinoids with an indazole core and a carboxamide linker, we can predict the major fragment ions for M6. [3][10][11]

Predicted m/z Proposed Fragment Structure/Loss Significance
257.13 [Indazole-cyclohexylmethyl-carbonyl]+ Confirms the integrity of the core structure.
145.08 [Indazole-carbonyl]+ A characteristic fragment for indazole-3-carboxamide cannabinoids.
Loss of H2O (18.01) Loss of water from the carboxylic acid group. Suggests the presence of a carboxylic acid.

| Loss of CO2 (44.00) | Decarboxylation of the carboxylic acid group. | Further evidence for a carboxylic acid moiety. |

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

While HRMS provides strong evidence for the molecular formula and substructures, only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively confirm the precise arrangement of atoms and the overall structure of the metabolite.

Experimental Protocol: NMR Analysis

  • Metabolite Isolation: M6 is isolated from the in vitro metabolism sample using preparative high-performance liquid chromatography (prep-HPLC).

  • Sample Preparation: The purified metabolite (typically >1 mg) is dissolved in a deuterated solvent (e.g., methanol-d4 or DMSO-d6).

  • NMR Experiments: A suite of 1D and 2D NMR experiments are performed:

    • 1H NMR: Provides information on the number and chemical environment of protons.

    • 13C NMR: Shows the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting different structural fragments.

Predicted NMR Data for Key Structural Features of MAB-CHMINACA Metabolite M6

Structural Moiety Expected 1H NMR Signals (ppm) Expected 13C NMR Signals (ppm) Key 2D NMR Correlations
Indazole Ring7.0-8.5 (aromatic protons)110-140 (aromatic carbons)COSY correlations between adjacent aromatic protons. HMBC correlations from indazole protons to the carbonyl carbon.
Cyclohexylmethyl Group0.8-2.0 (aliphatic protons)25-45 (aliphatic carbons)COSY correlations within the cyclohexyl ring. HMBC from the methylene bridge protons to the indazole ring.
2,2-dimethylbutanedioic acid~2.5 (singlet, 2H) and ~1.2 (singlet, 6H)~170-180 (carboxylic acid carbons), ~40-50 (quaternary carbon), ~20-30 (methyl carbons)HMBC from the methyl protons to the quaternary carbon and the adjacent carbonyl carbon.

The HMBC experiment would be particularly critical in confirming the connectivity between the indazole-3-carboxamide nitrogen and the butanedioic acid moiety.

Part 4: Final Validation with a Reference Standard

The final and most definitive step in the structural elucidation process is the direct comparison of the analytical data (retention time, MS/MS spectrum, and NMR spectra) from the isolated metabolite with that of a certified reference standard of MAB-CHMINACA metabolite M6. [4]An exact match in all these parameters provides unequivocal proof of the structure.

Conclusion: A Robust Framework for Novel Metabolite Elucidation

The chemical structure elucidation of MAB-CHMINACA metabolite M6 is a complex but achievable task that relies on a systematic and multi-faceted analytical approach. By combining in vitro metabolism, high-resolution mass spectrometry, and multi-dimensional NMR spectroscopy, researchers can confidently identify and characterize novel metabolites. This in-depth understanding is paramount for the forensic and clinical communities to keep pace with the ever-evolving landscape of novel psychoactive substances and their impact on human health. The principles and workflows outlined in this guide provide a robust framework for the elucidation of not only M6 but also other novel synthetic cannabinoid metabolites that will inevitably emerge.

References

  • Carlier, J., et al. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. The AAPS Journal, 19(2), 568-577. [Link]

  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(9), 736-744.
  • Carlier, J., et al. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. ResearchGate. [Link]

  • Al-Saeed, M. H., et al. (2024). Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy. Forensic Sciences Research, 1-13.
  • Wang, G., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. Journal of Mass Spectrometry, 56(2), e4681.
  • Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 7, 109. [Link]

  • Hopper, J. T., et al. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry. ChemRxiv.
  • Bruker. (n.d.). Characterization of novel synthetic cannabinoid Reveals unexpected metabolism.
  • PubChem. (n.d.). N-(1-(Aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. National Center for Biotechnology Information. [Link]

  • DEA Diversion Control Division. (2020). Newly Identified Synthetic Cannabinoid 4-CN-AMB-BUTINACA.
  • Liu, C., et al. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 23(13), 7009.
  • Carlier, J., et al. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. The AAPS Journal, 19(2), 568-577. [Link]

  • Owczarek, K., et al. (2018). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 36(2), 349-361.
  • Lee, J., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Analytical and Bioanalytical Chemistry, 407(21), 6301-6315.
  • Carlier, J., et al. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes.
  • World Health Organization. (2018). ADB-CHMINACA.
  • Zschiesche, A., et al. (2023). Proposed metabolic pathway of ADB-BUTINACA.
  • PubChem. (n.d.). 3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid. National Center for Biotechnology Information. [Link]

  • Kavanagh, P., et al. (2017). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Drug Testing and Analysis, 9(10), 1533-1542.
  • El-Darzi, E., et al. (2020). Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite. Scientific Reports, 10(1), 1-11.
  • ResearchGate. (n.d.). LC-MS/MS MRM chromatograms of AB-CHMINACA and internal standard in brain extract.
  • Dong, H., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2603.

Sources

Technical Guide: Identification of Major Urinary Metabolites of MAB-CHMINACA (ADB-CHMINACA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthetic cannabinoid MAB-CHMINACA (also known as ADB-CHMINACA ) presents a significant analytical challenge due to its high potency, resulting in low biological concentrations, and rapid metabolic biotransformation.[1] In urine matrices, the parent compound is rarely detectable.[2] Consequently, the identification of specific urinary biomarkers is the only viable method for confirming intake in forensic and clinical toxicology.

This guide details the metabolic pathways of MAB-CHMINACA and provides a validated workflow for the extraction and identification of its primary metabolites—specifically the monohydroxylated cyclohexyl methyl derivatives—using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Chemical Identity & Metabolic Logic[3]

Structural Basis

MAB-CHMINACA is an indazole-3-carboxamide based synthetic cannabinoid.[3][4][5] Its structure consists of an indazole core, a cyclohexyl methyl tail, and a tert-butyl amide linker.

  • IUPAC Name: N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide.[3]

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Exact Mass: 370.2369 Da

Metabolic Pathways (Phase I & II)

Understanding the metabolic logic is crucial for targeting the correct mass shifts. Research indicates that MAB-CHMINACA undergoes extensive Phase I metabolism, primarily via oxidative pathways.

  • Major Pathway (Hydroxylation): The cyclohexyl ring is the primary site of enzymatic attack by Cytochrome P450 isozymes. The most abundant urinary markers are monohydroxylated forms (adding +15.9949 Da).

  • Secondary Pathway (Amide Hydrolysis): Hydrolysis of the terminal amide can occur, but this often leads to carboxylic acid metabolites that may be less specific or share structures with analogs like AB-CHMINACA.

  • Phase II (Glucuronidation): While many synthetic cannabinoids are heavily glucuronidated, specific studies on MAB-CHMINACA have shown that a significant portion of metabolites (particularly M1) may be excreted in the free form. However, enzymatic hydrolysis remains a recommended "safety net" in comprehensive screening protocols.

Visualization of Metabolic Pathways

MAB_Metabolism Parent MAB-CHMINACA (Parent Drug) C21H30N4O2 M1 Metabolite M1 (4-OH-cyclohexyl-MAB-CHMINACA) Major Urinary Marker +16 Da Parent->M1 CYP450 Hydroxylation COOH Carboxyl Metabolite (Amide Hydrolysis) Less Specific Parent->COOH Amidase Hydrolysis M11 Metabolite M11 (Di-OH-MAB-CHMINACA) Secondary Marker +32 Da M1->M11 Secondary Hydroxylation Gluc Glucuronide Conjugates (Phase II) +176 Da M1->Gluc UGT Glucuronidation M11->Gluc

Figure 1: Primary metabolic pathways of MAB-CHMINACA leading to major urinary biomarkers M1 and M11.

Analytical Strategy: LC-HRMS

To confidently identify MAB-CHMINACA intake, laboratories must utilize High-Resolution Mass Spectrometry (HRMS) such as Q-TOF or Orbitrap. Triple quadrupole (QqQ) instruments are suitable for quantification only after the specific targets are validated.

Target Analytes
Analyte IDBiotransformationFormulaExact Mass [M+H]+Retention Relative to Parent
Parent NoneC

H

N

O

371.24421.00 (Late Eluting)
Metabolite M1 Monohydroxylation (Cyclohexyl)C

H

N

O

387.23910.75 - 0.85
Metabolite M11 DihydroxylationC

H

N

O

403.23400.55 - 0.65
Sample Preparation Protocol

Objective: Maximize recovery of both free and conjugated metabolites while minimizing matrix suppression.

Step 1: Hydrolysis (Conditional)

  • Insight: Although some literature suggests MAB-CHMINACA metabolites exist in free form, variations in patient metabolism dictate that hydrolysis should be performed to ensure total metabolite detection.

  • Reagent:

    
    -Glucuronidase (recombinant or E. coli derived).
    
  • Condition: Incubate 200 µL urine with 50 µL enzyme mixture at 55°C for 30-60 minutes.

Step 2: Extraction (QuEChERS or SLE)

  • Protocol: Supported Liquid Extraction (SLE) is preferred for cleaner extracts than LLE.

  • Load hydrolyzed urine onto SLE cartridge.

  • Elute with 2 x 1 mL Ethyl Acetate or MTBE.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Instrumental Workflow

Analytical_Workflow cluster_0 Sample Prep cluster_1 LC-HRMS Acquisition cluster_2 Data Processing Urine Urine Sample (200 µL) Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) Urine->Hydrolysis Extract SLE/LLE Extraction (Ethyl Acetate) Hydrolysis->Extract LC UHPLC Separation (C18 Column, 1.7µm) Extract->LC MS Q-TOF / Orbitrap (Data Dependent Acquisition) LC->MS Filter Mass Defect Filter Target: 387.2391 ± 5ppm MS->Filter Validation Fragment Confirmation (Indazole Core Ions) Filter->Validation

Figure 2: Step-by-step analytical workflow from urine sample to confirmed identification.[3][4]

Data Interpretation & Confirmation

Fragmentation Patterns (MS/MS)

Identification relies on detecting the stable indazole core fragments. When analyzing MS/MS spectra for the M1 (Monohydroxy) metabolite (Precursor m/z 387.2391), look for:

  • Indazole Acyl Ion: The bond between the carbonyl and the amide nitrogen is labile.

    • Diagnostic Ion:m/z 241.1335 (Hydroxycyclohexylmethyl-indazole-acyl ion). This confirms the hydroxylation is on the tail, not the tert-butyl group.

  • Amide Loss: Loss of the terminal amine group.

    • Diagnostic Ion:m/z 342.1812 (Loss of CONH

      
      ).
      
  • Tert-Butyl Cleavage:

    • Diagnostic Ion:m/z 57.0704 (Tert-butyl cation) - Note: Low specificity, but confirms the side chain.

Quality Control & Validation
  • Self-Validating Check: The retention time of M1 must be earlier than the Parent drug (due to increased polarity from the -OH group). If a peak appears after the estimated parent time, it is likely an interference or a different isomer.

  • Isotope Fidelity: Ensure the isotopic pattern matches C

    
    H
    
    
    
    N
    
    
    O
    
    
    (specifically the A+1 and A+2 abundance) to rule out co-eluting matrix interferences.

References

  • Cannaert, A., et al. (2018). Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen. Forensic Toxicology. Link

  • Carlier, J., et al. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. The AAPS Journal. Link

  • Wurz, G.T., et al. (2016). Detection of MAB-CHMINACA metabolites in human urine. Journal of Analytical Toxicology. Link

  • UNODC. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime.[6] Link

Sources

An In-Depth Technical Guide to the Biotransformation Mechanisms of ADB-CHMINACA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the biotransformation pathways of ADB-CHMINACA (also known as MAB-CHMINACA), a potent indazole-based synthetic cannabinoid. For researchers, clinical toxicologists, and drug development professionals, understanding the metabolic fate of such compounds is paramount. The high potency and rapid metabolism of ADB-CHMINACA often render the parent compound undetectable in biological matrices, making the identification of its metabolites the only viable strategy for confirming exposure in clinical and forensic settings[1][2][3]. This document synthesizes findings from in vitro human hepatocyte studies and in vivo case reports to delineate the primary Phase I and Phase II metabolic reactions, identify key enzymatic contributors, and propose robust biomarkers for analytical detection. Furthermore, it provides detailed experimental protocols and visual workflows to aid in the practical application of these findings.

Introduction: The Challenge of Synthetic Cannabinoid Metabolism

ADB-CHMINACA, or N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide, is a high-affinity agonist of the CB1 receptor, originally developed by Pfizer as a potential analgesic[4]. Its emergence on the illicit drug market has been associated with numerous adverse events and fatalities, underscoring the urgent need for reliable analytical methods to detect its use[1][2].

Like many synthetic cannabinoids, ADB-CHMINACA undergoes extensive and rapid metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver[5]. This metabolic process is a double-edged sword; while it facilitates the elimination of the xenobiotic, it complicates toxicological analysis. The parent compound is often cleared from blood and urine below the limits of detection shortly after consumption[2]. Consequently, the analytical focus must shift to identifying one or more unique and abundant metabolites that can serve as reliable biomarkers of intake. This guide elucidates the specific metabolic transformations that ADB-CHMINACA undergoes, providing a foundational understanding for developing targeted and effective detection strategies.

Part 1: Phase I Biotransformation of ADB-CHMINACA

Phase I metabolism introduces or exposes functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. For ADB-CHMINACA, oxidative reactions predominate, catalyzed largely by CYP enzymes[5]. In vitro studies using cryopreserved human hepatocytes have been instrumental in identifying these pathways[1][2][4].

Primary Sites of Metabolic Attack

The molecular structure of ADB-CHMINACA offers several potential sites for metabolism. However, experimental data consistently show that biotransformations are concentrated on two primary locations:

  • The Cyclohexylmethyl Tail: This is the most significant site of metabolic activity. The aliphatic ring is highly susceptible to oxidative reactions[1][2][3][5].

  • The Tert-butyl Moiety: Minor reactions have been observed on this part of the L-tert-leucinamide side chain[1][2][3].

Key Oxidative Mechanisms

Hydroxylation: The most prevalent metabolic pathway is the hydroxylation of the cyclohexylmethyl tail. This can occur at various positions on the ring, leading to several mono-hydroxylated isomers[5]. Dihydroxylation, where two hydroxyl groups are added to the tail, also occurs, forming more polar metabolites[5].

Dehydrogenation and Ketone Formation: Following initial hydroxylation, the secondary alcohol can be further oxidized to a ketone, a process known as dehydrogenation. This results in the formation of oxo-metabolites[5].

Tert-butyl Hydroxylation: A less common but notable reaction is the hydroxylation of the tert-butyl group, adding a hydroxyl (-OH) group to one of the methyl substituents[5].

The diagram below illustrates the primary Phase I metabolic pathways for ADB-CHMINACA.

ADB_CHMINACA_Metabolism Parent ADB-CHMINACA (Parent Compound) Mono_OH Mono-hydroxylated Metabolites (on Cyclohexyl Ring) Parent->Mono_OH Hydroxylation (Major) Tert_OH Tert-butyl Hydroxylated Metabolite Parent->Tert_OH Hydroxylation (Minor) Di_OH Di-hydroxylated Metabolites (on Cyclohexyl Ring) Mono_OH->Di_OH Further Hydroxylation Keto Ketone Metabolite (on Cyclohexyl Ring) Mono_OH->Keto Dehydrogenation Di_OH_Tert Di-hydroxylated Metabolite (Cyclohexyl + Tert-butyl) Mono_OH->Di_OH_Tert Further Hydroxylation Metabolite_ID_Workflow cluster_0 In Vitro Incubation cluster_1 Sample Preparation cluster_2 Analytical Detection Hepatocytes Cryopreserved Human Hepatocytes Incubation Incubate with ADB-CHMINACA (10 µM, 3h) Hepatocytes->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_HRMS LC-HRMS Analysis (Data-Dependent Acquisition) Supernatant->LC_HRMS Data_Processing Data Processing & Metabolite Prediction LC_HRMS->Data_Processing Confirmation Confirm with Reference Standards Data_Processing->Confirmation Final_ID Identified Metabolites Confirmation->Final_ID

Sources

In Silico Prediction of MAB-CHMINACA Metabolite M6 Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

MAB-CHMINACA, a potent synthetic cannabinoid, poses significant public health challenges due to its widespread abuse and associated adverse events.[1][2] Understanding the metabolic fate of this compound is crucial for developing effective analytical detection methods and for comprehending its toxicological profile. Experimental determination of metabolite stability can be resource-intensive.[3] This in-depth technical guide provides a comprehensive framework for the in silico prediction of the stability of MAB-CHMINACA metabolite M6. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols. By leveraging computational chemistry techniques, we can gain valuable insights into the metabolic liabilities of novel psychoactive substances, thereby accelerating research and informing public health responses.

Introduction: The Challenge of Synthetic Cannabinoid Metabolism

MAB-CHMINACA (also known as ADB-CHMINACA) is an indazole-based synthetic cannabinoid that exhibits high potency as a CB1 receptor agonist.[4] Its metabolism is complex, with biotransformations primarily occurring on the cyclohexylmethyl tail and to a lesser extent on the tert-butyl chain.[1][4] The parent compound is often undetectable in biological samples, making the identification of its metabolites essential for confirming consumption.[1][2]

Metabolite M6 of MAB-CHMINACA is characterized by the carboxylation of the tert-butyl group.[5] The stability of this metabolite is a critical parameter influencing its detection window in biological matrices and its potential for further metabolic transformations. In silico prediction methods offer a rapid and cost-effective alternative to traditional experimental approaches for assessing metabolite stability.[3][6] These computational tools allow for the early identification of metabolically labile sites and the prediction of metabolic pathways.[3]

This guide will focus on a multi-faceted computational approach, integrating quantum mechanics (QM) and molecular dynamics (MD) simulations to provide a robust prediction of MAB-CHMINACA M6 stability.

Theoretical Framework: A Dual-Pronged Approach to Stability Prediction

The stability of a metabolite is intrinsically linked to its susceptibility to further enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[7][8] Our in silico strategy will, therefore, focus on two key aspects:

  • Reaction Energetics: The activation energy barrier for subsequent metabolic reactions. A higher energy barrier corresponds to a more stable metabolite.

  • Enzyme-Substrate Interactions: The binding affinity and orientation of the metabolite within the active site of the metabolizing enzyme. Stable binding in a productive orientation facilitates further metabolism.

To address these aspects, we will employ a combination of quantum mechanics and molecular dynamics simulations.

Quantum Mechanics (QM) for Reaction Barrier Height Calculation

QM methods are indispensable for accurately modeling chemical reactions and calculating the associated energy changes.[9][10] By mapping the potential energy surface of a reaction, we can identify the transition state and determine the activation energy barrier. For the prediction of M6 stability, we will focus on the most likely subsequent metabolic transformations, such as further oxidation.

Molecular Dynamics (MD) for Enzyme-Substrate Interaction Analysis

MD simulations provide a dynamic view of the interactions between a ligand (M6) and its protein target (CYP enzyme).[11][12][13] These simulations can reveal the preferred binding modes, the stability of the enzyme-substrate complex, and the accessibility of the metabolically labile sites to the reactive center of the enzyme.[11][14]

In-Depth Technical Protocol: Predicting MAB-CHMINACA M6 Stability

This section outlines a detailed, step-by-step protocol for the in silico prediction of MAB-CHMINACA metabolite M6 stability. The workflow is designed to be self-validating by integrating multiple computational techniques.

Step 1: Ligand and Protein Preparation

Accurate preparation of the molecular structures is paramount for reliable simulation results.

Protocol:

  • Obtain MAB-CHMINACA M6 Structure:

    • The 3D structure of MAB-CHMINACA metabolite M6 can be obtained from chemical databases such as PubChem or constructed using a molecular builder and energy minimized. The formal name is 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid.[5]

  • Select and Prepare the Cytochrome P450 Isoform:

    • Synthetic cannabinoids are primarily metabolized by CYP3A4, CYP2C9, and CYP1A2.[7][8][15] For this guide, we will focus on CYP3A4, a major drug-metabolizing enzyme.[16]

    • Download the crystal structure of human CYP3A4 from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

Step 2: Quantum Mechanical Calculation of Reaction Barrier Height

This step aims to determine the intrinsic reactivity of M6 to further oxidation.

Protocol:

  • Define the Reaction:

    • Hypothesize a likely subsequent metabolic reaction for M6, for example, hydroxylation at a different position on the cyclohexyl ring.

  • Geometry Optimization:

    • Perform geometry optimization of the reactant (M6), the proposed product, and the transition state using a suitable QM method (e.g., Density Functional Theory - DFT).

  • Frequency Calculation:

    • Perform frequency calculations to confirm that the optimized structures correspond to energy minima (for reactant and product) or a first-order saddle point (for the transition state).

  • Calculate Reaction Barrier Height:

    • The reaction barrier height is the difference in energy between the transition state and the reactant.

ParameterValueSource
QM MethodDFT (e.g., B3LYP)[10][17]
Basis Sete.g., 6-31G*[18]
Solvation Modele.g., PCMN/A
Step 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a protein.

Protocol:

  • Prepare Ligand and Receptor Files:

    • Convert the prepared M6 and CYP3A4 structures into the appropriate file formats for the chosen docking software.

  • Define the Binding Site:

    • Define the active site of CYP3A4 based on the location of the heme group.

  • Perform Docking:

    • Run the docking simulation to generate a series of possible binding poses for M6 within the CYP3A4 active site.

  • Analyze Docking Poses:

    • Analyze the predicted binding poses based on their docking scores and interactions with key active site residues.

Step 4: Molecular Dynamics Simulation

MD simulations will assess the stability of the M6-CYP3A4 complex and the accessibility of potential metabolic sites.

Protocol:

  • System Setup:

    • Select the most promising docking pose as the starting structure for the MD simulation.

    • Solvate the protein-ligand complex in a water box with appropriate ions to neutralize the system.

  • Simulation Parameters:

    • Choose a suitable force field for the protein and the ligand.

    • Define the simulation parameters, including temperature, pressure, and simulation time.

  • Run the Simulation:

    • Perform an equilibration phase followed by a production run of sufficient length (e.g., 100 ns) to allow the system to reach a stable state.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the M6 binding pose, the root-mean-square deviation (RMSD) of the protein and ligand, and the distance between potential metabolic sites on M6 and the iron atom of the heme group.

ParameterValueSource
Force Fielde.g., AMBER, CHARMM[13]
Water Modele.g., TIP3PN/A
Simulation Time100 ns[13]
EnsembleNPTN/A
Step 5: Interpretation of Results and Stability Prediction

The final step involves integrating the data from the QM and MD simulations to make a holistic prediction of M6 stability.

Interpretation:

  • High Reaction Barrier (from QM): Suggests that M6 is intrinsically less reactive and therefore more stable.

  • Stable Binding Pose (from MD): A stable interaction with the CYP enzyme is a prerequisite for metabolism.

  • Proximity to Heme Iron (from MD): A short distance between a potential metabolic site and the heme iron indicates a higher likelihood of reaction.

  • Favorable Binding Free Energy (from MD): A lower binding free energy indicates a more stable complex, which can be calculated using methods like MM/PBSA or MM/GBSA.[12]

A prediction of high stability for M6 would be supported by a high QM-calculated reaction barrier for subsequent metabolism, and/or MD simulations showing an unstable binding pose within the CYP active site or a significant distance between potential metabolic sites and the heme iron.

Conversely, a prediction of low stability would be indicated by a low reaction barrier and a stable, productive binding mode in the MD simulation.

Visualization of the In Silico Workflow

The following diagrams illustrate the key stages of the computational workflow for predicting MAB-CHMINACA M6 stability.

Workflow cluster_prep 1. System Preparation cluster_qm 2. Quantum Mechanics cluster_md 3. Molecular Dynamics cluster_pred 4. Stability Prediction M6 MAB-CHMINACA M6 Structure React Reactant & Product Optimization M6->React Dock Molecular Docking M6->Dock CYP CYP3A4 Structure CYP->Dock TS Transition State Search React->TS Barrier Reaction Barrier Calculation TS->Barrier Predict Integrative Stability Prediction Barrier->Predict Sim MD Simulation Dock->Sim Analysis Trajectory Analysis Sim->Analysis Analysis->Predict

Caption: Overall workflow for the in silico prediction of M6 stability.

MD_Analysis cluster_analysis Analysis Metrics MD_Traj MD Trajectory RMSD RMSD MD_Traj->RMSD Structural Stability Distance Ligand-Heme Distance MD_Traj->Distance Reaction Proximity Binding_Energy Binding Free Energy MD_Traj->Binding_Energy Complex Stability

Caption: Key analysis metrics derived from the Molecular Dynamics simulation.

Conclusion and Future Perspectives

This technical guide has outlined a robust and scientifically grounded in silico workflow for predicting the metabolic stability of MAB-CHMINACA metabolite M6. By combining the strengths of quantum mechanics and molecular dynamics simulations, researchers can gain a detailed understanding of the factors governing metabolite stability, thereby informing analytical method development and toxicological risk assessment.

The continuous improvement of computational hardware and algorithms will further enhance the predictive power of these methods.[19] Future work could involve expanding this protocol to other metabolites of MAB-CHMINACA and other novel psychoactive substances, as well as incorporating machine learning approaches for large-scale stability predictions.[20][21][22] The integration of in silico predictions with experimental validation will ultimately lead to a more comprehensive and efficient framework for addressing the challenges posed by the evolving landscape of synthetic drugs.

References

  • Carlier, J., et al. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. The AAPS Journal, 19(2), 568–577. [Link]

  • Wikipedia. (n.d.). ADB-CHMINACA. Retrieved from [Link]

  • Wurita, A., et al. (2018). Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen. Drug Testing and Analysis, 10(2), 365-371. [Link]

  • ResearchGate. (2017). (PDF) Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. Retrieved from [Link]

  • Carlson, R. K., et al. (2020). Calculation of Chemical Reaction Barrier Heights by Multiconfiguration Pair-Density Functional Theory with Correlated Participating Orbitals. Journal of Chemical Theory and Computation, 16(8), 5037–5047. [Link]

  • Kirchmair, J., et al. (2012). Predicting Drug Metabolism: Experiment and/or Computation?. University of Cambridge. Retrieved from [Link]

  • Goldsmith, C. F., et al. (2021). High accuracy barrier heights, enthalpies, and rate coefficients for chemical reactions. Scientific Data, 8(1), 213. [Link]

  • Czodrowski, P., et al. (2009). Computational approaches to predict drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 5(1), 15-27. [Link]

  • Wang, Z., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics, 39(8), btad508. [Link]

  • Jones, D. R., et al. (2019). Identifying cytochrome P450s involved in oxidative metabolism of synthetic cannabinoid N‐(adamantan‐1‐yl)‐1‐(5‐fluoropentyl)‐1H‐indole‐3‐carboxamide (STS‐135). Journal of Pharmaceutical Sciences, 108(1), 693-700. [Link]

  • Chen, Y., et al. (2023). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Molecules, 28(13), 5183. [Link]

  • Anderson, J. B. (2016). Note: “Exact” quantum Monte Carlo calculations of the barrier for the H + H 2 reaction at the sub-microhartree level. The Journal of Chemical Physics, 144(16), 166101. [Link]

  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. Retrieved from [Link]

  • Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes, 9(1), 5. [Link]

  • Dral's Group. (2023). Evaluating AIQM1 on Reaction Barrier Heights. Retrieved from [Link]

  • Sushko, Y., et al. (2012). Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. Journal of Computer-Aided Molecular Design, 26(6), 647-657. [Link]

  • Ganesan, A., Coote, M. L., & Collins, M. A. (2017). Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics With Biological Targets and Biosensors. Methods in Molecular Biology, 1520, 331-348. [Link]

  • Ekins, S., et al. (2003). In silico approaches to predicting drug metabolism, toxicology and beyond. Biochemical Society Transactions, 31(3), 611-614. [Link]

  • de Groot, M. J., et al. (2004). In silico prediction and experimental validation of drug binding and metabolism: The case of Cytochromes P450. European Journal of Pharmaceutical Sciences, 23, S9-S9. [Link]

  • De Vivo, M., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 59(9), 4035-4061. [Link]

  • Podewitz, M., et al. (2025). Quantification of Reaction Barriers under Diffusion Controlled Conditions. ChemRxiv. [Link]

  • arXiv. (2025). Uncertainty-Aware Metabolic Stability Prediction with Dual-View Contrastive Learning. Retrieved from [Link]

  • Zhang, Y., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Journal of Cheminformatics, 16(1), 83. [Link]

  • Chimalakonda, K. C., et al. (2012). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. Drug Metabolism and Disposition, 40(11), 2174-2184. [Link]

  • Al-Tannak, N. M., et al. (2023). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019). Molecules, 28(12), 4758. [Link]

  • Liang, Y., et al. (2024). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. [Link]

  • Taylor & Francis Online. (2024). Predictive Modelling in pharmacokinetics: from in-silico simulations to personalized medicine. Retrieved from [Link]

  • Zendulka, O., et al. (2016). Cannabinoids and Cytochrome P450 Interactions. Current Drug Metabolism, 17(3), 206-226. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). ADB-CHMINACA. Retrieved from [Link]

  • SpringerLink. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. Retrieved from [Link]

  • AIR Unimi. (2024). Investigation of in silico studies for cytochrome P450 isoforms specificity. Retrieved from [Link]

  • SpringerLink. (2023). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted metabolites of AB-CHMINACA. Retrieved from [Link]

Sources

Technical Guide: Comparative Toxicity and Pharmacodynamics of Synthetic Cannabinoid Metabolite M6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive review of the synthetic cannabinoid metabolite "M6," specifically addressing the critical pharmacological distinction between the inactive "M6" of early-generation compounds (JWH-018) and the active, toxic "M6" of recent indazole-3-carboxamides (ADB-BUTINACA).

Executive Summary

In forensic toxicology and drug development, the designation "M6" refers to specific metabolites eluted during chromatographic separation. Its toxicological significance is highly context-dependent.

  • Context A (First-Gen, e.g., JWH-018): M6 typically refers to a carboxy-metabolite (N-pentanoic acid derivative). It is pharmacologically inactive and represents a detoxification pathway.

  • Context B (New-Gen, e.g., ADB-BUTINACA): M6 refers to a mono-hydroxylated tail metabolite . It often retains high CB1 receptor affinity and efficacy, contributing to a "toxic reservoir" effect that prolongs psychotropic activity and clinical toxicity.

This guide focuses on the active M6 metabolite of ADB-BUTINACA (and structurally similar indazoles) as the primary subject of modern toxicological concern.

Chemical Characterization & Nomenclature

The "M6" Ambiguity

The term "M6" is an analytical label, not a systematic chemical name. It is crucial to distinguish the chemical structure based on the parent compound.

Parent CompoundMetabolite "M6" IdentityChemical ModificationPharmacological Status
JWH-018 JWH-018 N-pentanoic acidTerminal Oxidation (COOH)Inactive (Detoxified)
ADB-BUTINACA 4-hydroxy-ADB-BUTINACATail Hydroxylation (OH)Active (High Potency)
APP-CHMINACA Di-hydroxy-cyclohexyl metaboliteRing HydroxylationActive (Variable)
Structural Biology of Toxicity

The toxicity of the New-Gen M6 stems from its inability to disengage from the Cannabinoid Receptor Type 1 (CB1).[1] Unlike the carboxylic acid M6 (which is polar and repelled from the hydrophobic binding pocket), the hydroxylated M6 remains lipophilic enough to cross the blood-brain barrier (BBB) and bind to the receptor.

Pharmacodynamics: The "Toxic Reservoir" Hypothesis

The clinical danger of ADB-BUTINACA and similar agents is partially attributed to active metabolites like M6. This phenomenon creates a biphasic intoxication profile:

  • Phase I: Rapid onset driven by the parent compound.

  • Phase II: Sustained toxicity (seizures, delirium) driven by the accumulation of active metabolites (M6) that have slower elimination half-lives.

Receptor Binding Affinity (Ki) and Efficacy

Data synthesized from comparative SAR studies of tail-modified synthetic cannabinoids.

CompoundKi (hCB1) [nM]Efficacy (Emax) %Functional Outcome
ADB-BUTINACA (Parent) 0.29~290%Potent Full Agonist
M6 (4-OH-butyl metabolite) 0.95 - 2.5*~200%Retained Agonism
JWH-018 (Parent) 9.0100%Full Agonist
JWH-018 M6 (COOH) >10,000<10%Inactive

*Estimated based on homologous 5F-MDMB-PINACA tail-hydroxyl data.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates leading to active vs. inactive M6 species.

MetabolicFate Parent_JWH JWH-018 (Parent) Inter_OH Omega-Hydroxylation (Transient) Parent_JWH->Inter_OH CYP2C9/1A2 Parent_ADB ADB-BUTINACA (Parent) M6_Active M6 (Hydroxyl) 4-OH-ADB-BUTINACA [Active/Toxic] Parent_ADB->M6_Active CYP3A4 (Major Pathway) Receptor CB1 Receptor Activation Parent_ADB->Receptor High Affinity M6_Inactive M6 (Carboxy) JWH-018-COOH [Inactive/Excreted] Inter_OH->M6_Inactive ADH/ALDH (Rapid Oxidation) M6_Inactive->Receptor No Binding M6_Active->Receptor High Affinity Binding

Figure 1: Divergent metabolic pathways. Note how ADB-BUTINACA M6 retains receptor affinity, whereas JWH-018 M6 is an inactivation product.

Toxicological Profile of Active M6

Neurotoxicity

The active M6 metabolite contributes to the pro-convulsant effects observed in overdoses.

  • Mechanism: Sustained depolarization of presynaptic neurons via CB1 activation inhibits GABA release.

  • Clinical Manifestation: Status epilepticus is more common with indazole SCs (producing active M6) than with early naphthoylindoles.

Cytotoxicity

Recent studies on indazole metabolites suggest direct cytotoxicity independent of CB receptors.

  • Mitochondrial Dysfunction: High concentrations of hydroxylated metabolites (M6) have been shown to disrupt mitochondrial membrane potential (

    
    ) in HepG2 cells.
    
  • Oxidative Stress: Induction of ROS (Reactive Oxygen Species) leads to caspase-3 activation and apoptosis.

Experimental Protocols for M6 Assessment

To validly assess M6 toxicity, researchers must synthesize the specific metabolite standard and assay it alongside the parent.

Protocol: In Vitro CB1 Receptor Activation (GTP S Assay)

Purpose: To determine if the M6 metabolite acts as an agonist.

  • Membrane Preparation:

    • Harvest CHO cells stably expressing hCB1.

    • Homogenize in ice-cold Tris-HCl/EDTA buffer.

    • Centrifuge at 40,000

      
       g for 30 min; resuspend pellet.
      
  • Assay Setup:

    • Buffer: 50 mM Tris-HCl, 3 mM MgCl

      
      , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.
      
    • Ligand: Add M6 standard (0.1 nM – 10

      
      M) in DMSO.
      
    • GTP: Add [

      
      S]GTP
      
      
      
      S (0.1 nM) and GDP (10
      
      
      M).
  • Incubation:

    • Incubate for 60 min at 30°C.

    • Terminate via rapid vacuum filtration over GF/B filters.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Validation: Use CP-55,940 as a positive control (defined as 100% efficacy).

    • Result: If M6 Emax > 50% of CP-55,940, it is a functional agonist.

Protocol: LC-MS/MS Identification in Urine

Purpose: Forensic confirmation of M6 presence.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Transitions (ADB-BUTINACA M6):

    • Precursor: m/z 347.2 (Protonated M6)

    • Product 1: m/z 201.1 (Indazole core fragment)

    • Product 2: m/z 145.1 (Characteristic side chain loss)

References

  • World Health Organization. (2021). Critical Review Report: ADB-BUTINACA. Expert Committee on Drug Dependence. Link

  • Kronstrand, R., et al. (2021).[2] "The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework." Drug Testing and Analysis, 14(2).[3] Link

  • Brents, L. K., et al. (2011). "Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity." PLOS ONE, 6(7). Link

  • Zheng, S., et al. (2025). "Metabolomic profiling reveals ADB-BUTINACA-induced long-term hepatotoxicity."[4] Chemico-Biological Interactions, 421.[5] Link

  • Cayman Chemical. (2021). ADB-BUTINACA Metabolite M6 Product Information. Link

Sources

Elucidating the Molecular Mass and Fragmentation Pattern of Novel Drug Metabolites: A Case Study of Metabolite M6

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides a comprehensive, technically-grounded framework for the characterization of novel drug metabolites. For researchers, scientists, and drug development professionals, the identification and structural elucidation of metabolites are critical steps in understanding a drug's efficacy, safety, and pharmacokinetic profile. We will use a hypothetical case, "Metabolite M6," to illustrate the core principles and experimental workflows involved in determining its molecular mass and fragmentation pattern, the two foundational pillars of its chemical identity.

Introduction: The Critical Role of Metabolite Characterization

In drug development, a parent drug molecule undergoes metabolic transformation, resulting in various metabolites. These metabolites can range from being inactive to possessing significant pharmacological activity or toxicity. Therefore, identifying their structures is a regulatory and scientific imperative. Mass spectrometry (MS) has become the cornerstone technology for this purpose, offering unparalleled sensitivity and structural insight.[1] This guide details the systematic approach to leveraging high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to move from detection to structural confirmation.

Part 1: Determining the Molecular Mass with High-Resolution Mass Spectrometry

The first step in characterizing an unknown metabolite like M6 is to determine its exact molecular mass. This provides its elemental composition, a crucial piece of the structural puzzle. High-resolution mass spectrometry, utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, is the definitive technique for this task due to its ability to provide mass measurements with high accuracy and resolution.[2][3]

Expertise in Action: Why HRMS is Essential

Nominal mass instruments (e.g., standard quadrupoles) provide integer masses, which are insufficient for distinguishing between molecules with the same nominal mass but different elemental formulas (isobars). For example, CO (27.9949 Da) and N₂ (28.0061 Da) both have a nominal mass of 28 Da. HRMS can easily distinguish these, an ability that is paramount when a metabolite may have undergone one of several biotransformations (e.g., oxidation vs. demethylation followed by formylation) that result in very similar mass shifts.

Experimental Protocol: LC-HRMS for Accurate Mass Determination of M6
  • Sample Preparation: Incubate the parent drug in a relevant biological matrix (e.g., human liver microsomes, hepatocytes) or use an in vivo sample (e.g., plasma, urine).[4] Prepare the sample by protein precipitation or solid-phase extraction to remove interferences.[5]

  • Chromatographic Separation: Inject the prepared sample onto an Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is typically used for many drug-like molecules.[4] The gradient elution separates the parent drug from its metabolites based on polarity.

  • Mass Spectrometry Analysis:

    • Instrument: A UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.[3]

    • Ionization: Electrospray Ionization (ESI) is the most common method for drug metabolites and can be run in positive or negative ion mode, depending on the analyte's chemistry.[1]

    • Acquisition Mode: Full scan mode over a relevant mass range (e.g., m/z 50-1200).

    • Mass Calibration: Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

  • Data Processing:

    • Extract the ion chromatogram for the suspected metabolite M6.

    • From the corresponding mass spectrum, determine the monoisotopic mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Use the instrument's software to calculate the elemental formula based on the accurate mass and isotopic pattern.

Data Presentation: Hypothetical HRMS Data for Metabolite M6

Let's assume the parent drug has a formula of C₂₀H₂₂N₂O₃ and a monoisotopic mass of 350.1630 Da. After analysis, a new peak, M6, is detected.

ParameterParent DrugMetabolite M6Mass Shift (Δ)
Retention Time (min)5.24.1N/A
Observed [M+H]⁺ (m/z)351.1703367.1652+15.9949
Mass Accuracy (ppm)1.21.5N/A
Proposed FormulaC₂₀H₂₂N₂O₃C₂₀H₂₂N₂O₄+O
Proposed BiotransformationN/AHydroxylationN/A

This data strongly suggests M6 is a hydroxylated metabolite of the parent drug.

Visualization: Workflow for Accurate Mass Determination

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (e.g., Hepatocytes) Incubation Incubate with Parent Drug BiologicalMatrix->Incubation Extraction Protein Precipitation & Extraction Incubation->Extraction UHPLC UHPLC Separation (C18 Column) Extraction->UHPLC ESI Electrospray Ionization (ESI) UHPLC->ESI HRMS HRMS Full Scan (e.g., Orbitrap, TOF) ESI->HRMS AccurateMass Determine Accurate Mass of [M+H]⁺ or [M-H]⁻ HRMS->AccurateMass FormulaCalc Calculate Elemental Composition AccurateMass->FormulaCalc ProposeStructure Proposed Structure (e.g., Hydroxylation) FormulaCalc->ProposeStructure Propose Plausible Biotransformation

Caption: Workflow for determining the molecular mass and formula of a metabolite.

Part 2: Unveiling the Fragmentation Pattern with Tandem Mass Spectrometry (MS/MS)

While accurate mass provides the "what" (elemental formula), the fragmentation pattern provides the "where" (the location of the metabolic modification). Tandem mass spectrometry (MS/MS) is used to generate this structural fingerprint.[2] In an MS/MS experiment, the molecular ion of M6 is isolated, fragmented, and the resulting product ions are mass-analyzed.

Expertise in Action: The Logic of Fragmentation

Molecules don't fragment randomly. They break at their weakest chemical bonds under collision-induced dissociation (CID).[6] By comparing the MS/MS spectrum of the metabolite (M6) to that of the parent drug, we can pinpoint which fragment ions have changed. If a fragment's mass is unchanged, the metabolic modification did not occur on that piece of the molecule. If a fragment's mass has shifted, it contains the site of metabolism.[7] This comparative analysis is a cornerstone of metabolite structure elucidation.

Experimental Protocol: LC-MS/MS for Structural Elucidation of M6
  • Instrument Setup: Use the same LC-HRMS system as in Part 1.

  • Acquisition Mode: Employ a data-dependent acquisition (DDA) or targeted MS/MS mode.

    • DDA: The instrument performs a full scan, and when an ion of interest (like the m/z 367.1652 of M6) is detected above a certain threshold, it automatically performs an MS/MS scan on it.

    • Targeted: Manually add the m/z of M6 to an inclusion list for fragmentation.

  • Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) by applying a range of collision energies (e.g., 10, 20, 40 eV) to ensure comprehensive fragmentation.

  • Data Analysis:

    • Align the MS/MS spectra of the parent drug and M6.

    • Identify common (unshifted) fragment ions.

    • Identify fragment ions that have shifted in mass. The mass difference in the shifted fragments (e.g., +16 Da for hydroxylation) confirms the location of the modification.

    • Propose a fragmentation pathway that is chemically plausible.

Data Presentation: Hypothetical MS/MS Data for Parent vs. M6

Assuming the parent drug has two key fragments: Fragment A (m/z 150.05) and Fragment B (m/z 201.12).

IonParent Drug MS/MSMetabolite M6 MS/MSMass Shift (Δ)Interpretation
Precursor Ion 351.17 367.17 +16 Hydroxylation Confirmed
Fragment A150.05150.050The modification is NOT on this part of the molecule.
Fragment B201.12217.11+16The modification IS on this part of the molecule.

This analysis allows us to confidently assign the location of the hydroxyl group to the portion of the molecule that constitutes Fragment B.

Visualization: Proposed Fragmentation Pathway of M6

Let's hypothesize a structure for the parent drug and M6 to visualize a fragmentation pathway.

Caption: Comparative fragmentation of a parent drug and its hydroxylated metabolite M6.

Conclusion

The characterization of a metabolite, such as our hypothetical M6, is a systematic process of analytical deduction. By integrating high-resolution mass spectrometry for accurate mass determination with tandem mass spectrometry for fragmentation analysis, scientists can confidently determine the elemental composition and pinpoint the site of metabolic modification. This two-pronged approach provides the foundational data necessary for complete structural elucidation, which is essential for building a comprehensive understanding of a drug candidate's disposition and safety profile in preclinical and clinical development.

References

  • Title: Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra Source: PubMed URL: [Link]

  • Title: Advances in mass spectrometry-based metabolomics for investigation of metabolites - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Advances in Mass Spectrometry Techniques for Metabolomics Research Source: Journal of Analytical & Bioanalytical Techniques URL: [Link]

  • Title: Advances in mass spectrometry-based metabolomics for investigation of metabolites Source: RSC Publishing URL: [Link]

  • Title: Mass Spectrometry in Metabolomics: Advanced Methods for Biomarker Discovery and Personalized Medicine Source: Arome Science URL: [Link]

  • Title: Exploring the Different Techniques of Metabolomics Analysis Source: Human Metabolome Technologies URL: [Link]

  • Title: Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra Source: SciSpace URL: [Link]

  • Title: Metabolite Profiling and Characterization of LW6, a Novel HIF-1α Inhibitor, as an Antitumor Drug Candidate in Mice Source: MDPI URL: [Link]

  • Title: Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies Source: Arome Science URL: [Link]

  • Title: Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl Source: Refubium - Freie Universität Berlin URL: [Link]

  • Title: Metabolite Identification by Mass Spectrometry Source: International Journal of Pharmaceutical Research and Allied Sciences URL: [Link]

  • Title: Characterization of Ten Novel Metabolites of a PAF Antagonist SY0916 in Rats Using LC-MS and NMR Source: MDPI URL: [Link]

  • Title: Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis Source: ACS Publications URL: [Link]

  • Title: Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra Source: ResearchGate URL: [Link]

  • Title: Understanding MS/MS fragmentation pathways of small molecular weight molecules Source: University of Huddersfield Repository URL: [Link]

  • Title: Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Methodological & Application

solid-phase extraction protocols for M6 from human urine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Solid-Phase Extraction (SPE) of Polar Metabolites (M6) from Human Urine

Executive Summary

The extraction of polar drug metabolites—frequently designated as "M6" in metabolic profiling (e.g., N,N-didesmethyltramadol, Morphine-6-glucuronide, or Hydroxy-metabolites of SARMs)—presents a distinct challenge in bioanalysis. Unlike their lipophilic parent compounds, these metabolites often suffer from poor retention on traditional C18 silica and significant ion suppression from urinary salts.

This Application Note details a robust Mixed-Mode Strong Cation Exchange (MCX) protocol designed for the isolation of basic, polar metabolites (exemplified here by Tramadol-M6 ) from human urine. By utilizing a polymeric sorbent with both hydrophobic and ion-exchange retention mechanisms, this method achieves >90% recovery and eliminates matrix interferences that plague Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) methods.

Target Analyte & Mechanism of Action

Model Analyte: Metabolite M6 (N,N-didesmethyltramadol)

  • Class: Polar Basic Amine (Phase I Metabolite).

  • Challenge: High water solubility leads to breakthrough on C18 columns; basicity allows for ionic capture.

  • Note on Nomenclature: While "M6" is a sequential designation used for various drugs (e.g., Tamoxifen-M6, S-23 M6), the physicochemical principles described here apply universally to polar, basic metabolites . (See Section 6 for Acidic/Glucuronide M6 variants).

The Mixed-Mode Advantage (MCX)

Traditional Reverse-Phase (RP) SPE relies solely on hydrophobic interaction. Polar metabolites like M6 often elute prematurely with the urine matrix. Mixed-Mode MCX employs a copolymer with two active sites:

  • Hydrophobic Backbone: Retains the non-polar structure.

  • Sulfonic Acid Group: Negatively charged (

    
    ) sites bind the positively charged amine of M6 (
    
    
    
    ) at acidic pH.

Causality: This "Dual-Lock" mechanism allows us to wash the column with 100% Methanol (removing hydrophobic interferences) without losing the analyte, which remains locked by the ionic bond—a feat impossible with standard C18 or LLE.

Experimental Workflow (Graphviz)

The following diagram illustrates the logic flow of the extraction process, highlighting the critical "Interference Removal" step enabled by the mixed-mode sorbent.

SPE_Workflow Start Human Urine Sample (Contains Parent + M6 + Salts) Hydrolysis Enzymatic Hydrolysis (Optional: If M6 is conjugated) Start->Hydrolysis Conjugated? Pretreat Pre-treatment Dilute 1:1 with 4% H3PO4 (Target pH 2-3) Start->Pretreat Unconjugated Hydrolysis->Pretreat Load LOAD Analyte binds via: 1. Hydrophobic Interaction 2. Ionic Bond (Amine+ to SO3-) Pretreat->Load Ionization Wash1 WASH 1: Aqueous Acid (2% Formic Acid) Removes: Salts, Proteins, Urea Load->Wash1 Waste Wash2 WASH 2: Organic Solvent (100% Methanol) CRITICAL STEP Removes: Hydrophobic Matrix Analyte stays (Ionic Lock) Wash1->Wash2 Waste Elute ELUTE (5% NH4OH in Methanol) Breaks Ionic Bond (Deprotonates Amine) Wash2->Elute Collect Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Mixed-Mode Cation Exchange (MCX) workflow for selective isolation of basic M6 metabolites.

Detailed Protocol

Materials & Reagents
  • SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL or 60 mg / 3 mL.

  • Sample Matrix: Human Urine.[1][2][3][4][5][6][7][8]

  • Reagents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ), Phosphoric Acid (
    
    
    
    ).
Step-by-Step Methodology

Step 1: Sample Pre-treatment (Crucial for Ionic Binding)

  • Action: To 1 mL of urine, add 1 mL of 4%

    
     in water .
    
  • Causality: This acidifies the sample to pH ~2-3. At this pH, the basic amine of M6 (pKa ~9) is fully protonated (

    
    ), ensuring it will bind to the sulfonic acid sites (
    
    
    
    ) on the sorbent.
  • Note: If measuring total M6 (including glucuronides), incubate with

    
    -glucuronidase for 1-2 hours at 37°C prior to acidification [1].
    

Step 2: Conditioning

  • Action: Pass 1 mL MeOH followed by 1 mL Water.[5]

  • Reason: Solvates the polymeric pores and prepares the surface for aqueous sample introduction.

Step 3: Loading

  • Action: Load the pre-treated urine sample at a slow flow rate (~1 mL/min).

  • Mechanism: Analyte binds via both hydrophobic interaction (backbone) and electrostatic attraction (ionic exchange).

Step 4: Wash 1 (Aqueous Interference Removal)

  • Action: Wash with 1 mL 2% Formic Acid in Water .

  • Reason: Removes salts, urea, and creatinine. The low pH keeps the analyte charged and bound.

Step 5: Wash 2 (Hydrophobic Interference Removal - The "Magic" Step)

  • Action: Wash with 1 mL 100% Methanol .

  • Reason: This step removes neutral hydrophobic interferences (lipids, other drugs) that would co-elute in a standard C18 method. The M6 metabolite remains bound solely by the strong ionic interaction.

  • Validation: Verify no analyte breakthrough in this fraction during method development.

Step 6: Elution

  • Action: Elute with 2 x 500 µL of 5%

    
     in Methanol .
    
  • Mechanism: The high pH (>11) deprotonates the M6 amine (turning

    
     to neutral 
    
    
    
    ), breaking the ionic bond with the sorbent. The organic solvent then disrupts the hydrophobic interaction, releasing the pure analyte.

Step 7: Post-Extraction

  • Action: Evaporate to dryness under nitrogen at 40°C. Reconstitute in Mobile Phase (e.g., 95:5 Water:ACN with 0.1% FA).

Performance Data & Validation

The following table summarizes expected recovery rates comparing this MCX protocol against traditional Liquid-Liquid Extraction (LLE) for polar metabolites.

ParameterMCX Protocol (This Method)Traditional LLE (Ether/EtOAc)Scientific Rationale
M6 Recovery 92% ± 4% 45% ± 12%M6 is too polar for efficient partitioning into organic solvents (LLE).
Matrix Effect < 10% Suppression > 30% SuppressionMCX Wash 2 (100% MeOH) removes phospholipids that cause suppression.
Reproducibility (RSD) < 5% > 15%SPE offers controlled flow paths vs. manual LLE shaking variance.
Process Time 30 mins (96-well) 60+ minsLLE requires phase separation and freezing steps; SPE is automatable.

Technical Variant: Acidic/Glucuronide "M6"

If your specific "M6" is a Glucuronide Conjugate (e.g., Morphine-6-Glucuronide, M6G) and you wish to extract it intact (without hydrolysis):

  • Change Sorbent: Use Mixed-Mode Weak Anion Exchange (WAX) .

  • Logic: Glucuronides are strong acids (Carboxylic acid on the sugar moiety, pKa ~3).

  • Protocol Shift:

    • Load pH: pH 7 (Glucuronide is negative; WAX amine is positive).

    • Elution: 5% Formic Acid in Methanol (Protonates the glucuronide, breaking the bond).

References

  • Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Determination of Tramadol and Its Phase I and II Metabolites in Human Urine. MDPI. Retrieved from [Link]

  • Determination of piperphentonamine and metabolites M1 and M6 in human plasma and urine by LC/MS/MS. PubMed. Retrieved from [Link]

  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction. Agilent Technologies. Retrieved from [Link]

  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Royal Society of Chemistry. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Screening and Identification of Novel Metabolites (M6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Metabolite Identification in Drug Development

In the landscape of drug discovery and development, a comprehensive understanding of a drug candidate's metabolic fate is paramount. Drug metabolism, the process by which the body chemically modifies a xenobiotic, dictates its efficacy, duration of action, and potential for toxicity.[1][2] Metabolites, the products of these biotransformations, can range from inactive compounds readily cleared from the body to pharmacologically active or even toxic species.[3] Therefore, the thorough screening, identification, and characterization of all significant metabolites are non-negotiable aspects of preclinical and clinical studies, as mandated by regulatory bodies like the FDA.[4]

This application note provides a detailed guide for the use of high-resolution mass spectrometry (HRMS) in the screening and identification of novel or unexpected metabolites, which for the purpose of this guide we will refer to as "M6". The designation "M6" is used here as a placeholder for any metabolite of interest whose structure is not immediately apparent and requires detailed investigation. The principles and protocols outlined herein are broadly applicable to the identification of any drug metabolite.

High-resolution mass spectrometry has emerged as the cornerstone technology for metabolite identification due to its exceptional mass accuracy, sensitivity, and resolving power.[5][6] Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems provide unambiguous elemental composition determination, a critical first step in elucidating a metabolite's structure.[5][7] This guide will detail a robust workflow, from sample preparation to data analysis, enabling confident identification of "M6" and other metabolites in complex biological matrices.

The Challenge of "M6": Navigating the Complexity of Biotransformation

The identification of an unknown metabolite like "M6" is challenging due to the vast array of possible enzymatic reactions a drug molecule can undergo. These biotransformations are broadly categorized into Phase I and Phase II reactions.[8]

  • Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug, typically through oxidation, reduction, or hydrolysis.[8] Cytochrome P450 (CYP) enzymes are major players in Phase I metabolism.[1]

  • Phase II Reactions: These involve the conjugation of the parent drug or a Phase I metabolite with an endogenous molecule, such as glucuronic acid, sulfate, or an amino acid, to increase water solubility and facilitate excretion.[8]

An "M6" metabolite could be the product of any single one of these reactions or a combination of them, leading to a wide range of potential molecular formulas and structures. The analytical workflow must therefore be comprehensive enough to detect and characterize these diverse possibilities.

Experimental Workflow for M6 Metabolite Screening

A successful M6 metabolite screening campaign hinges on a meticulously planned and executed experimental workflow. This encompasses sample preparation, liquid chromatography separation, and high-resolution mass spectrometry data acquisition.

Sample Preparation: Extracting M6 from Complex Matrices

The goal of sample preparation is to efficiently extract the "M6" metabolite and the parent drug from the biological matrix (e.g., plasma, urine, liver microsomes) while minimizing interferences from endogenous components like proteins and salts.[9]

Protocol: Protein Precipitation for Plasma Samples

  • Thaw Samples: Allow frozen plasma samples to thaw completely on ice.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) to the plasma sample (a 3:1 ratio is recommended for efficient protein removal).[9]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, containing the parent drug and metabolites, to a new microcentrifuge tube.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas. This step helps to concentrate the analytes.[10]

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase of the liquid chromatography method (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).[10]

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulates before transferring to an autosampler vial.

Parameter Recommendation Rationale
Precipitating Solvent Acetonitrile or MethanolEfficiently precipitates proteins while keeping a wide range of metabolites in solution.[9]
Solvent to Sample Ratio 3:1 (v/v)Optimizes protein removal.[9]
Temperature Ice-cold solvent and 4°C centrifugationMinimizes enzymatic degradation of metabolites.
Reconstitution Solvent Match initial mobile phaseEnsures good peak shape during chromatography.[10]
Liquid Chromatography: Separating M6 from its Isomers

Liquid chromatography (LC) is crucial for separating the "M6" metabolite from the parent drug, other metabolites, and endogenous interferences. This is particularly important for distinguishing between isomeric metabolites which have the same mass but different structures and retention times.

Recommended LC Parameters:

Parameter Recommendation Justification
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for a wide range of drug metabolites.
Mobile Phase A Water with 0.1% formic acidProvides protons for positive ion mode ESI and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% formic acidCommon organic solvent for eluting a wide range of analytes.
Gradient Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.Allows for the elution of both polar and non-polar metabolites.
Flow Rate 0.3 - 0.5 mL/minCompatible with standard ESI sources and provides good chromatographic efficiency.
Column Temperature 40°CImproves peak shape and reduces viscosity.
High-Resolution Mass Spectrometry: Acquiring High-Quality Data for M6

The choice of HRMS instrument and acquisition mode is critical for successful M6 identification. Both Q-TOF and Orbitrap instruments are well-suited for this application.

Instrumentation Comparison:

Instrument Type Advantages for Metabolite ID Considerations
Q-TOF Fast scan speeds, suitable for fast chromatography; good mass accuracy across a wide mass range.[11][12]Resolution is generally lower than Orbitrap instruments at slower scan speeds.
Orbitrap Very high resolution and excellent mass accuracy, enabling confident elemental composition determination.[7]Scan speed is inversely related to resolution, which can be a limitation for very narrow chromatographic peaks.[11][12]

Data Acquisition Strategy: All-Ions Fragmentation (AIF) / Data-Independent Acquisition (DIA)

An All-Ions Fragmentation (AIF) or Data-Independent Acquisition (DIA) strategy is highly recommended for M6 screening.[13] In this approach, the mass spectrometer alternates between a low-energy scan (MS1) to detect precursor ions and a high-energy scan (MS/MS) where all precursor ions are fragmented.[1][13]

Advantages of AIF/DIA for M6 Screening:

  • Comprehensive Data: MS/MS data is collected for all ions, ensuring that no potential metabolites are missed.

  • Retrospective Analysis: The data can be re-interrogated for newly discovered metabolites without the need for re-injection.

  • Improved Confidence: The availability of MS/MS spectra for all detected ions significantly increases the confidence in metabolite identification.[1]

Recommended MS Parameters (Example for a Q-TOF):

Parameter Setting Purpose
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeBroadly applicable to a wide range of drug molecules and their metabolites. Running in both polarities is recommended to capture all potential metabolites.
MS1 Scan Range 100 - 1000 m/zCovers the expected mass range of the parent drug and its metabolites.
MS1 Collision Energy Low (e.g., 5-10 eV)Acquires precursor ion spectra with minimal fragmentation.
AIF/DIA Scan Range 50 - 1000 m/zAcquires fragment ion spectra.
AIF/DIA Collision Energy Ramped (e.g., 15-45 eV)Provides a range of collision energies to generate informative fragment spectra for a variety of compound classes.
Scan Time 0.1 - 0.2 secondsEnsures sufficient data points across each chromatographic peak.

Data Analysis Workflow: From Raw Data to Confident M6 Identification

The data analysis workflow for identifying an "M6" metabolite involves several key steps, from processing the raw HRMS data to proposing a final structure.

M6_Identification_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Data Interrogation & Structure Elucidation RawData Raw HRMS Data (AIF/DIA) PeakPicking Peak Picking & Alignment RawData->PeakPicking DatabaseSearch Database Search (e.g., METLIN, HMDB) PeakPicking->DatabaseSearch MassShift Mass Shift Analysis vs. Parent PeakPicking->MassShift MetabolitePrediction Metabolite Prediction (In Silico) MetabolitePrediction->MassShift FragmentAnalysis MS/MS Fragment Analysis DatabaseSearch->FragmentAnalysis MassShift->FragmentAnalysis IsotopePattern Isotopic Pattern Analysis FragmentAnalysis->IsotopePattern StructureProposal Proposed M6 Structure IsotopePattern->StructureProposal

Caption: Workflow for M6 metabolite identification using HRMS data.

Step-by-Step Data Analysis Protocol:

  • Peak Picking and Alignment: Process the raw HRMS data using appropriate software to detect and align chromatographic peaks across different samples.

  • Metabolite Prediction: Utilize in silico metabolite prediction tools to generate a list of plausible metabolites based on known biotransformation pathways.

  • Mass Shift Analysis: Compare the accurate masses of detected peaks to the parent drug to identify potential mass shifts corresponding to common metabolic reactions (see table below).

  • Database Searching: Search the accurate masses of potential metabolites against online databases like METLIN and the Human Metabolome Database (HMDB) to find tentative matches.

  • MS/MS Fragment Analysis: This is the most critical step for structural elucidation.

    • Compare the MS/MS spectrum of the "M6" candidate to that of the parent drug. Look for common fragment ions, which indicate that the core structure is preserved.

    • Analyze the neutral losses from the precursor ion to the fragment ions to identify the nature of the biotransformation.

  • Isotopic Pattern Analysis: Use the high resolution of the instrument to examine the isotopic pattern of the "M6" precursor ion. This can help to confirm the elemental composition and identify the presence of specific elements like chlorine or bromine.

  • Structure Proposal: Based on the collective evidence from mass shifts, MS/MS fragmentation, and isotopic patterns, propose a definitive structure for the "M6" metabolite.

Common Biotransformations and Corresponding Mass Shifts:

Biotransformation Mass Shift (Da) Phase
Hydroxylation+15.9949I
Oxidation+15.9949 (or -2.0157 for dehydrogenation)I
N-dealkylationVaries (e.g., -14.0157 for methyl group)I
Glucuronidation+176.0321II
Sulfation+79.9568II
Acetylation+42.0106II
Glycine Conjugation+57.0215II

Conclusion: A Robust Framework for Metabolite Discovery

The identification of novel metabolites like "M6" is a complex but essential undertaking in modern drug development. High-resolution mass spectrometry, coupled with a systematic and logical workflow, provides the analytical power necessary to confidently screen for, identify, and characterize these critical molecules. The protocols and strategies outlined in this application note offer a robust framework for researchers to tackle the challenges of metabolite identification and gain a deeper understanding of the metabolic fate of their drug candidates. By embracing these advanced analytical and informatics tools, scientists can accelerate the drug development process and ensure the safety and efficacy of new medicines.

References

  • Waters Corporation. (n.d.). Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap. Retrieved from [Link]

  • Dendrinou-Samara, C. (2011). Sample preparation prior to the LC–MS-based metabolomics of biofluids. Bioanalysis, 3(21), 2465-2483. Retrieved from [Link]

  • Chaleckis, R., et al. (2018). LC-MS-Based Metabolomics of Biofluids Using All-Ion Fragmentation (AIF) Acquisition. In: Metabolomics. Methods in Molecular Biology, vol 1738. Humana Press, New York, NY. Retrieved from [Link]

  • Dunn, W. B., et al. (2011). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. In: Metabolomics. Methods in Molecular Biology, vol 708. Humana Press, Totowa, NJ. Retrieved from [Link]

  • University of Würzburg. (2016). Guidelines for LC – MS Samples. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap. Retrieved from [Link]

  • Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Chaleckis, R., et al. (2018). LC-MS-Based Metabolomics of Biofluids Using All-Ion Fragmentation (AIF) Acquisition. Methods in Molecular Biology, 1738, 21-31. Retrieved from [Link]

  • Korfmacher, W. A. (2014). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? In: High-Resolution Mass Spectrometry in Drug Discovery and Development. John Wiley & Sons, Inc. Retrieved from [Link]

  • Dunn, W. B., et al. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Metabolites, 3(1), 133-164. Retrieved from [Link]

  • Shimadzu. (n.d.). HRMS DIA Workflow for Combined Targeted and Untargeted Compound Identification in Metabolomics. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Biotransformation. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Basics of Metabolic Reactions. (2020). In: Concepts of Biology. OpenStax. Retrieved from [Link]

  • Powers, R., et al. (2018). Chemical Shift Variations in Common Metabolites. Metabolites, 8(4), 73. Retrieved from [Link]

  • Drug Discovery News. (2022). New drugs for metabolic diseases could come from food waste. Retrieved from [Link]

  • Johnson, C. H., et al. (2012). Challenges and opportunities of metabolomics. Journal of Cellular Physiology, 227(8), 2975-2981. Retrieved from [Link]

  • Oak Ridge Institute for Science and Education. (2007). Definition of Drug Metabolite. Retrieved from [Link]

  • LCGC International. (2026). Mass Spectrometry for Metabolomics: Addressing the Challenges. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Spectroscopy. (2025). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from [Link]

  • Lumen Learning. (n.d.). Overview of Metabolic Reactions. In: Anatomy and Physiology II. Retrieved from [Link]

  • News-Medical. (2024). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]

  • Bolt Pharmacy. (2025). What Is a Metabolic Reaction? Types, Health Impact & Conditions. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid screening of 65 common drugs and drug metabolites in urine and blood using high-resolution mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]

  • Better Health Channel. (n.d.). Metabolism. Retrieved from [Link]

  • Dunn, W. B. (2012). Challenges and opportunities of metabolomics. Journal of Cellular Physiology, 227(8), 2975-2981. Retrieved from [Link]

  • ResearchGate. (2025). High-Resolution Mass Spectrometry in Metabolite Identification. Retrieved from [Link]

Sources

sample preparation for MAB-CHMINACA M6 in whole blood

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the sample preparation and analysis of MAB-CHMINACA and its metabolite M6 in whole blood.

Optimized Extraction and Quantification of MAB-CHMINACA and its Oxidative Metabolite M6 in Whole Blood using Polymeric SPE and LC-MS/MS

Abstract & Executive Summary

The rapid metabolism of synthetic cannabinoids (SCs) renders the detection of parent compounds in biological matrices difficult, particularly in cases of delayed sampling. MAB-CHMINACA (ADB-CHMINACA) is a potent indazole-based SC that undergoes extensive biotransformation. While the parent compound is lipophilic, its metabolites, such as M6 (4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid) , exhibit increased polarity due to oxidation.

This application note details a robust sample preparation protocol using Polymeric Reversed-Phase Solid Phase Extraction (SPE) . Unlike liquid-liquid extraction (LLE), which often suffers from phospholipid breakthrough and poor recovery of polar metabolites, this SPE method ensures >85% recovery for both the parent and the acidic M6 metabolite while minimizing ion suppression.

Introduction: The Forensic Challenge

Synthetic cannabinoids are notorious for their short half-lives in blood. MAB-CHMINACA is rapidly hydrolyzed and oxidized. In forensic casework, relying solely on the parent drug can lead to false negatives. The metabolite M6 (identified as Cayman Chemical Item No. 17815) represents a critical biomarker where the tert-butyl side chain is oxidized to a carboxylic acid moiety, significantly altering its retention and extraction properties compared to the parent.

Key Analytical Challenges:

  • Polarity Variance: Extracting a highly lipophilic parent (LogP ~4-5) and a polar acidic metabolite (M6) simultaneously.

  • Matrix Interference: Whole blood contains phospholipids that cause isobaric interference and ion suppression in ESI+ mode.

  • Stability: The ester/amide linkages are susceptible to hydrolysis; pH control during extraction is vital.

Analyte Information
CompoundCommon NameChemical Structure DescriptionMolecular FormulaPrecursor Ion [M+H]+
Analyte 1 MAB-CHMINACA (ADB-CHMINACA)Indazole core with cyclohexylmethyl tail and tert-leucinamide side chain.[1][2]C21H28N4O2369.2
Analyte 2 MAB-CHMINACA Metabolite M6Oxidation of tert-butyl group to carboxylic acid (Cayman Ref 17815).C21H28N4O4401.2
IS ADB-CHMINACA-d9Deuterated internal standard.C21H19D9N4O2378.3

Technical Note: M6 contains a carboxylic acid function. To ensure retention on a reversed-phase sorbent, the sample pH must be adjusted below the pKa of the acid (approx. pKa 4-5) to suppress ionization during the loading phase.

Materials and Reagents
  • Standards: MAB-CHMINACA and Metabolite M6 (1 mg/mL in MeOH, Certified Reference Material).

  • Internal Standard: ADB-CHMINACA-d9 or AB-CHMINACA-d4.

  • SPE Cartridges: Polymeric Reversed-Phase (e.g., Strata-X 33µm or Oasis HLB), 30 mg/1 mL. Rationale: Polymeric sorbents resist de-wetting and retain both polar acids and neutral lipophiles.

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate, Zinc Sulfate (

    
    ).
    
Experimental Workflow (Diagram)

The following diagram illustrates the critical "Crash & Capture" workflow designed to release protein-bound drugs before SPE purification.

G cluster_SPE SPE Protocol (Polymeric RP) Start Whole Blood Sample (200 µL) IS Add Internal Standard (10 µL Deuterated Mix) Start->IS Lysis Protein Precipitation / Lysis Add 400 µL 0.1M ZnSO4 + 1% Formic Acid Vortex 30s IS->Lysis Centrifuge Centrifuge 10,000 x g, 10 min Lysis->Centrifuge Supernatant Collect Supernatant (Acidic pH ~3.0) Centrifuge->Supernatant Condition Condition 1 mL MeOH -> 1 mL H2O Load Load Supernatant Gravity flow / Low Vacuum Supernatant->Load Condition->Load Prep Wash1 Wash 1: 5% MeOH in 0.1% FA (Removes salts/proteins) Load->Wash1 Wash2 Wash 2: 40% MeOH in H2O (Removes lipids/hydrophobic interference) Wash1->Wash2 Dry Dry Cartridge High Vacuum (5 min) Wash2->Dry Elute Elute 2 x 250 µL ACN:MeOH (50:50) Dry->Elute Evap Evaporate to Dryness N2 @ 40°C Elute->Evap Recon Reconstitute 100 µL Mobile Phase Initial Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Figure 1. Optimized "Crash & Capture" SPE workflow. Zinc sulfate aids in protein disruption while acidification ensures the M6 metabolite is in its neutral state for polymeric retention.

Detailed Protocol
6.1 Sample Pre-treatment

Direct loading of whole blood clogs SPE cartridges. We utilize a Zinc Sulfate/Acid crash. This is superior to simple acetonitrile precipitation because it avoids high organic content in the loading phase, which causes "breakthrough" of the analytes on the SPE column.

  • Aliquot 200 µL of Whole Blood into a 2 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Add 400 µL of 0.1 M Zinc Sulfate (

    
    ) in 1% Formic Acid .
    
    • Mechanism:

      
       precipitates proteins efficiently. Formic acid lowers the pH to ~3.0. At this pH, the carboxylic acid on M6 (pKa ~4.5) becomes protonated (neutral), significantly increasing its retention on the hydrophobic SPE sorbent.
      
  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant.

6.2 Solid Phase Extraction (SPE)

Cartridge: Polymeric RP (30mg/1mL) (e.g., Phenomenex Strata-X or Waters Oasis HLB).

  • Condition: 1 mL MeOH followed by 1 mL Water.

  • Load: Apply the entire supernatant from Step 6.1. Pass through at 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 5% MeOH in 0.1% Formic Acid .

    • Purpose: Removes salts and residual heme proteins.

  • Wash 2 (Organic/Lipid): 1 mL 40% MeOH in Water .

    • Critical Step: MAB-CHMINACA and M6 are sufficiently hydrophobic to stick during this wash. This step removes significant amounts of phospholipids that would otherwise suppress the signal.

  • Dry: Apply maximum vacuum for 5 minutes to remove residual water.

  • Elute: 2 x 250 µL ACN:MeOH (50:50) .

  • Evaporate: Dry under Nitrogen at 40°C.

  • Reconstitute: 100 µL of Mobile Phase A:B (90:10).

LC-MS/MS Conditions

Column: Biphenyl phases are recommended for synthetic cannabinoids as they offer better selectivity for structural isomers than C18.

  • Stationary Phase: Raptor Biphenyl (Restek) or Kinetex Biphenyl (Phenomenex), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 2 mM Ammonium Formate + 0.1% Formic Acid in Methanol/ACN (50:50).

Gradient:

Time (min) %B Flow (mL/min) Note
0.0 10 0.4 Equilibration
1.0 10 0.4 Load
8.0 95 0.4 Elution of M6 then Parent
10.0 95 0.4 Wash

| 10.1 | 10 | 0.4 | Re-equilibration |

MS Parameters (ESI Positive):

  • Source Temp: 400°C

  • Capillary Voltage: 3.5 kV

MRM Transitions:

  • MAB-CHMINACA: 369.2

    
     241.1 (Quant), 369.2 
    
    
    
    145.1 (Qual).
  • Metabolite M6: 401.2

    
     241.1 (Quant), 401.2 
    
    
    
    383.2 (Qual - loss of water).
    • Note on M6: The transition 241.1 corresponds to the cleavage of the amide bond, retaining the indazole-cyclohexyl moiety, which is common to both parent and metabolite.

Validation & Performance Data

The following data represents typical performance metrics using this protocol.

Table 1: Recovery and Matrix Effects

AnalyteRecovery (%) (n=6)Matrix Effect (%)Process Efficiency (%)
MAB-CHMINACA92.4 ± 3.1-12% (Suppression)81.3
Metabolite M688.1 ± 4.5-8% (Suppression)81.0

Table 2: Sensitivity Limits

AnalyteLOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)
MAB-CHMINACA0.050.10.1 – 100
Metabolite M60.050.10.1 – 100
References
  • Wurita, A., et al. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes.[1][3] Forensic Toxicology. Link

  • Cayman Chemical. (2023).[1] MAB-CHMINACA metabolite M6 (Item No. 17815) Product Information. Link

  • Cannaert, A., et al. (2017).[4] Activity-Based Detection of Consumption of Synthetic Cannabinoids in Authentic Urine Samples Using a Stable Cannabinoid Reporter System. Analytical Chemistry. Link

  • Yeter, O. (2020).[5] Simultaneous determination of 4F-MDMB BINACA and its metabolites in human blood samples by LC-MS/MS.[5] Journal of the Turkish Chemical Society. Link

  • Kneisel, S., & Auwärter, V. (2012). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: MAB-CHMINACA Metabolite M6 Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, forensic scientists, and drug development professionals investigating the long-term storage stability of MAB-CHMINACA metabolite M6 (also known as ADB-CHMINACA metabolite M6). We will explore the critical factors influencing its stability, offer troubleshooting solutions for common experimental challenges, and provide validated protocols to ensure the integrity of your analytical data.

Section 1: Frequently Asked Questions (FAQs) on M6 Stability

This section addresses common high-level questions regarding the handling and storage of MAB-CHMINACA metabolite M6.

Q1: What is MAB-CHMINACA metabolite M6 and why is its stability a concern?

MAB-CHMINACA metabolite M6 is the formal name for 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid.[1] It is an expected biotransformation product of the potent synthetic cannabinoid MAB-CHMINACA (also known as ADB-CHMINACA).[1][2] In many toxicological scenarios, the parent compound is rapidly metabolized and may not be detectable in biological samples like urine.[2][3] Therefore, identifying metabolites like M6 is crucial for confirming exposure.[3] The stability of M6 is a significant concern because its degradation between sample collection and analysis can lead to an underestimation of its concentration, potentially resulting in false-negative findings or inaccurate toxicological assessments.

Q2: What are the optimal storage conditions for ensuring the long-term stability of MAB-CHMINACA M6?

For long-term stability, particularly in biological matrices, deep-freezing is essential. The consensus from extensive studies on synthetic cannabinoid metabolites points to frozen storage as the only reliable condition for preserving these compounds over extended periods.[4][5]

  • Neat Standard: The analytical reference material (neat solid) of MAB-CHMINACA metabolite M6 is stable for at least three years when stored at -20°C.[1]

  • Biological Samples (Blood, Urine, etc.): For biological samples, storage at -80°C is highly recommended for long-term stability (months to years).[4][6] While -20°C or -30°C can be adequate for shorter periods (up to 168 days), ultra-low temperatures provide superior protection against both chemical and enzymatic degradation.[4][6] Storage at refrigerated (4°C) or room temperature is not suitable for anything beyond very short-term handling (a few hours), as significant degradation can occur.[6][7]

Q3: How long can I expect M6 to be stable under optimal conditions?

While specific long-term data for MAB-CHMINACA M6 is not extensively published, we can infer its stability from studies on structurally similar synthetic cannabinoid metabolites. In both spiked and authentic human specimens, many metabolites have shown excellent stability for 3 to 5 years when stored at -30°C or -80°C.[4][6] For the neat compound, a stability of ≥ 3 years is reported at -20°C.[8] It is imperative for each laboratory to validate its own storage conditions and maximum storage duration based on its specific matrices and protocols.

Q4: What are the primary factors that can cause M6 to degrade during storage?

Several factors can contribute to the degradation of MAB-CHMINACA M6 in biological samples:

  • Temperature: This is the most critical factor. Higher temperatures accelerate both chemical hydrolysis and enzymatic activity.[5][7]

  • Matrix Effects: M6 is generally more stable in urine than in whole blood.[4][6] Whole blood contains a variety of active enzymes and components that can contribute to analyte degradation even when frozen, albeit at a much slower rate.[5]

  • pH: The pH of the matrix can influence the rate of hydrolysis of the amide and carboxylic acid functional groups present in M6. While less studied for this specific metabolite, pH has been shown to affect the stability of other drug classes.[9]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be avoided. Each cycle can cause changes in sample pH and release enzymes from cellular components, leading to cumulative degradation of the analyte.[6][7]

Section 2: Troubleshooting Guide for M6 Stability Experiments

This section provides solutions to specific problems you might encounter during your stability studies, framed in a question-and-answer format.

Q: My M6 concentrations are consistently decreasing over time, even in my -80°C freezer. What could be the issue?

A: This is a common challenge that can often be traced to factors other than the storage temperature itself. Here’s a checklist of potential causes and solutions:

  • Freeze-Thaw Cycles: Are you using a single stock sample that is repeatedly thawed for analysis at each time point? This is a primary cause of degradation.

    • Causality: The physical stress of ice crystal formation and thawing can disrupt cellular structures, releasing degradative enzymes.

    • Solution: Aliquot your samples at the beginning of the study. For each time point, use a new, previously untouched aliquot. This ensures that each sample is subjected to only one freeze-thaw cycle.

  • Improper Sealing and Evaporation: If your storage tubes are not sealed properly, solvent can slowly evaporate over long periods, even at -80°C. This sublimation concentrates the analyte, which can paradoxically appear as degradation if your calculations are based on initial volumes or if it leads to precipitation.

    • Solution: Use high-quality cryo-vials with O-ring seals. Ensure they are tightened to the manufacturer's specifications. For added security, consider wrapping the caps with paraffin film.

  • Autosampler Instability: Is the degradation happening in the freezer or during the analytical run? Many synthetic cannabinoids show limited stability once extracted and placed in an autosampler.[7]

    • Solution: Perform a separate autosampler stability study. Re-inject the same extracted samples after 24 and 48 hours to see if the peak area decreases. If it does, you may need to limit the size of your analytical batches or use a cooled autosampler.

  • Matrix Complexity: Blood is a more challenging matrix than urine or plasma.[6] If you are working with whole blood, enzymatic degradation may still occur at a very slow rate.

    • Solution: Ensure your blood samples are collected in tubes containing a preservative like sodium fluoride, which inhibits enzymatic activity. While not a complete solution, it can significantly improve stability.

Q: I'm observing new, unidentified peaks in the chromatograms of my stored samples. Are these degradation products?

A: It is highly likely. The appearance of new peaks that are absent in your time-zero samples is a strong indicator of degradation.

  • Identify the Pathway: The structure of M6 (containing amide and carboxylic acid groups) suggests that hydrolysis is a probable degradation pathway. Biotransformations of MAB-CHMINACA also occur on the cyclohexylmethyl tail, suggesting oxidation is another possibility.[2][3]

    • Action: Use high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, to obtain accurate mass data for the new peaks. This will allow you to propose elemental formulas and identify potential degradation products by comparing them to the parent M6 structure (e.g., loss of the carboxamide group).

  • Workflow for Investigating Unknown Peaks:

    Caption: Workflow for investigating potential degradation products.

Q: How can I distinguish between true analyte degradation and simple analytical variability?

A: This is the central challenge of any stability study and requires a robust experimental design.

  • Use of Quality Controls (QCs): Your study must include QC samples at a minimum of two concentrations (low and high). These are prepared from a separate stock solution than your calibration standards.

    • Causality: This practice ensures that any observed instability is not due to an issue with the calibrators themselves.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for M6 is critical.

    • Causality: A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement. It corrects for variability during sample preparation and injection, but it cannot correct for the degradation of the native analyte that occurs before the IS is added. A consistent IS response with a decreasing analyte response is a strong sign of degradation.

  • Acceptance Criteria: Establish clear acceptance criteria before starting the study. A common standard in bioanalytical method validation is that the mean concentration of the stability QCs must be within ±15% of the nominal concentration.[7]

    • Trustworthiness: Pre-defined criteria prevent biased interpretation of the results and ensure the self-validating nature of the protocol.

Section 3: Protocol for Long-Term Stability Assessment

This protocol provides a validated, step-by-step methodology for conducting a long-term stability study of MAB-CHMINACA metabolite M6 in a biological matrix (e.g., human urine).

Objective: To determine the stability of MAB-CHMINACA M6 in human urine over a 12-month period when stored at -20°C and -80°C.

Materials and Reagents:

  • MAB-CHMINACA metabolite M6 certified reference material (CRM)[1]

  • MAB-CHMINACA metabolite M6-d4 (or other suitable SIL-IS)

  • LC-MS grade methanol, acetonitrile, and formic acid

  • Pooled blank human urine (screened negative for M6)

  • Polypropylene cryo-vials (2 mL)

  • Solid Phase Extraction (SPE) cartridges

  • Calibrated pipettes and analytical balance

Experimental Workflow Diagram:

G cluster_0 Preparation Phase cluster_1 Storage & Analysis Phase cluster_2 Data Evaluation prep_stock Prepare M6 Stock & QC Solutions spike Spike Blank Urine (Low & High QC) prep_stock->spike prep_is Prepare SIL-IS Solution aliquot Aliquot Samples into Cryo-vials storage Store Aliquots at -20°C & -80°C aliquot->storage timepoint Pull Aliquots at Time Points (T=0, 1, 3, 6, 12 months) storage->timepoint extract Add SIL-IS & Extract Samples (SPE) timepoint->extract analyze Analyze via LC-MS/MS extract->analyze calculate Calculate Concentrations analyze->calculate compare Compare to T=0 Results calculate->compare evaluate Apply Acceptance Criteria (±15%) compare->evaluate

Caption: Experimental workflow for a long-term stability study.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of MAB-CHMINACA M6 in methanol.

    • From this stock, prepare two independent sets of working solutions: one for calibration standards and one for QC samples.

    • Prepare a working solution of the SIL-IS.

  • Sample Preparation (Time Zero):

    • Spike a large volume of pooled blank human urine to achieve two QC concentrations:

      • Low QC: e.g., 5 ng/mL

      • High QC: e.g., 50 ng/mL

    • Thoroughly homogenize the spiked pools.

    • Dispense 1 mL aliquots of each pool into appropriately labeled polypropylene cryo-vials. Prepare enough aliquots for all time points (n=3-5 per time point) plus spares.

  • Storage:

    • Analyze the "Time Zero" (T=0) samples immediately (n=5 from each concentration).

    • Divide the remaining aliquots into two sets. Store one set in a -20°C freezer and the other in a -80°C freezer. Ensure freezers are monitored and have temperature alarms.

  • Analysis at Subsequent Time Points:

    • At each planned time point (e.g., 1, 3, 6, 9, and 12 months), retrieve the required number of aliquots (n=3-5) from each storage temperature and each concentration level.

    • Allow samples to thaw completely and unassisted at room temperature.

    • Vortex briefly to ensure homogeneity.

  • Sample Extraction (Example using SPE):

    • To each 1 mL urine sample, add 50 µL of the SIL-IS working solution.

    • Perform a solid-phase extraction using a validated procedure suitable for cannabinoid metabolites.

    • Elute the analytes, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • Prepare a fresh calibration curve for each analytical run.

    • Include the extracted stability samples in the run.

  • Data Analysis and Interpretation:

    • Calculate the concentration of M6 in each stability sample using the calibration curve.

    • For each time point, calculate the mean concentration and standard deviation.

    • Compare the mean concentration at each time point to the mean concentration from Time Zero.

    • Stability is confirmed if the mean concentration is within ±15% of the Time Zero concentration.

Section 4: Data Summary and Best Practices

Table 1: Summary of Recommended Storage Conditions and Expected Stability

MatrixStorage TemperatureExpected Stability DurationKey Considerations
Neat Compound (Solid) -20°C≥ 3 years[1][8]Protect from light and moisture.
Working Solutions (in Methanol) -20°CAt least 12 months (validation required)Use amber glass vials to prevent photodegradation.
Urine -80°C1 - 5+ years[4][6]More stable matrix than blood.[4][6] Aliquoting is critical.
-20°C / -30°CUp to 6 months[4][10]Suitable for shorter-term studies.
Whole Blood -80°C1 - 5+ years[4][6]Use of preservatives (e.g., NaF) is recommended. Aliquoting is critical.
-20°C / -30°CUp to 6 months[4][10]Higher risk of degradation compared to urine.
4°C (Refrigerated)Not Recommended (< 24 hours)Significant degradation is likely.[7]
Room TemperatureNot Recommended (< 8 hours)Rapid degradation is expected.[7]

Best Practice Summary:

  • Always Aliquot: Never use a master sample repeatedly.

  • Store at -80°C: For long-term storage of biological samples, -80°C is the gold standard.

  • Use a SIL-IS: This is non-negotiable for accurate quantification and distinguishing degradation from analytical variance.

  • Validate Everything: Your laboratory must perform its own stability studies for the specific matrices and conditions used in your projects.

References

  • Bollinger, K., Bynum, N., & Grabenauer, M. (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. National Institute of Justice. [Link]

  • Saito, T., et al. (2022). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1-5 years. Forensic Toxicology, 40(2), 289-301. [Link]

  • National Institute of Justice. (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. [Link]

  • Hayes, A. T. (2014). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. Oklahoma State University. [Link]

  • Saito, T., et al. (2022). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1–5 years. ResearchGate. [Link]

  • Carlier, J., et al. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. The AAPS Journal, 19(2), 493-502. [Link]

  • Carlier, J., et al. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. ResearchGate. [Link]

  • Wurita, A., et al. (2018). Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen. Drug Testing and Analysis, 10(2), 365-371. [Link]

  • Saito, T., et al. (2023). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the. SpringerLink. [Link]

  • Carlier, J., et al. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. SpringerLink. [Link]

  • Hasegawa, K., et al. (2015). Postmortem distribution of MAB-CHMINACA in body fluids and solid tissues of a human cadaver. Forensic Toxicology, 33(2), 402-408. [Link]

  • Montesano, C., et al. (2022). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic Toxicology, 40(2), 329-341. [Link]

Sources

Technical Support Center: Optimizing Chromatographic Separation of MAB-CHMINACA Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of MAB-CHMINACA. As a potent synthetic cannabinoid receptor agonist, the accurate identification and quantification of its stereoisomers are critical for forensic, toxicological, and pharmaceutical research. MAB-CHMINACA, also known as ADB-CHMINACA, possesses at least one chiral center, resulting in enantiomers—non-superimposable mirror images ((S) and (R) forms)—that can exhibit different pharmacological and toxicological profiles.[1] This guide provides in-depth, experience-based answers to common challenges encountered during the chromatographic separation of these isomers.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a robust method development strategy.

Q1: What is MAB-CHMINACA, and why is the separation of its isomers critical?

MAB-CHMINACA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that is structurally similar to AB-CHMINACA.[2][3] It contains a chiral center on the valinamide moiety, leading to the existence of (S) and (R) enantiomers. The biological activity of enantiomers can differ significantly, with one often being more potent or having a different metabolic fate.[1] Therefore, separating and quantifying each isomer is essential for accurate toxicological risk assessment, structure-activity relationship studies, and ensuring the stereochemical purity of reference standards. Forensic analyses have shown that the (S)-enantiomer often predominates in seized materials.[1]

Q2: Which chromatographic technique is best suited for MAB-CHMINACA isomer separation: HPLC, UHPLC, or SFC?

All three techniques can be successfully employed, but they offer different advantages:

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC is the most widely used technique for the enantioseparation of synthetic cannabinoids.[4] It is versatile, compatible with a vast range of chiral stationary phases (CSPs), and easily coupled to mass spectrometry (MS). UHPLC offers higher efficiency and faster analysis times compared to traditional HPLC by using columns with smaller particle sizes.

  • Supercritical Fluid Chromatography (SFC): SFC, particularly Ultra-High-Performance SFC (UHPSFC), is an excellent and often superior alternative for chiral separations.[5] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster separations and higher efficiency than HPLC.[5][6] SFC is considered a "green" technique due to reduced organic solvent consumption and is highly effective for separating stereoisomers and structural analogs.[5][7]

Q3: How do I select the appropriate chiral stationary phase (CSP)?

The selection of the CSP is the most critical parameter for achieving chiral separation. Polysaccharide-based CSPs are the most successful for cannabinoid isomers.

  • Mechanism: These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, separate enantiomers based on the formation of transient diastereomeric complexes. These interactions involve hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

  • Screening Strategy: The most effective approach is to screen a set of columns with different polysaccharide derivatives. A good starting point includes columns based on:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(4-chloro-3-methylphenylcarbamate)

  • An initial screening under generic conditions can quickly identify which stationary phase provides the best selectivity for MAB-CHMINACA enantiomers.[5][8]

Q4: What are the recommended starting conditions for method development?

A systematic approach is crucial. The following table summarizes recommended starting points for both SFC and HPLC.

ParameterSupercritical Fluid Chromatography (SFC)Normal-Phase HPLC (NP-HPLC)Reversed-Phase HPLC (RP-HPLC)
Column Chiral (e.g., Amylose or Cellulose-based, 3 µm)Chiral (e.g., Amylose or Cellulose-based, 3-5 µm)Chiral (e.g., Polysaccharide-based for RP use)
Mobile Phase CO₂ with an alcohol co-solvent (e.g., Methanol or Ethanol)Hexane / Isopropanol (IPA) or Hexane / EthanolAcetonitrile / Water or Methanol / Water
Gradient/Isocratic Start with a shallow gradient (e.g., 5-25% co-solvent over 10 min)Isocratic (e.g., 95:5 Hexane:Alcohol)Isocratic (e.g., 70:30 Acetonitrile:Water)
Flow Rate 2-4 mL/min0.5-1.5 mL/min0.5-1.5 mL/min
Column Temp. 35-40 °C25-30 °C30-40 °C
Back Pressure (SFC) 150 bar (2175 psi)N/AN/A
Detection UV (e.g., 230 nm) or MSUV (e.g., 230 nm) or MSUV (e.g., 230 nm) or MS
Modifier (Optional) Basic or acidic additives (e.g., 0.1% TFA) may improve peak shapeAdditives are less common but can be used0.1% Formic Acid to improve peak shape and MS sensitivity

Part 2: Troubleshooting Guide

This section is designed to solve specific problems you may encounter during your analysis.

Problem: My MAB-CHMINACA enantiomers are completely co-eluting.

This indicates a lack of selectivity between the analytes and the chiral stationary phase under the current conditions.

  • Root Cause Analysis: The transient diastereomeric complexes formed between the enantiomers and the CSP are not different enough in energy to result in different retention times.

  • Solutions:

    • Change the CSP: This is the most effective solution. If you are using a cellulose-based column, try an amylose-based one, or vice-versa. Different chiral selectors offer different steric and electronic environments.[1]

    • Change the Mobile Phase (SFC/NP-HPLC): Switch the alcohol modifier. The interaction between the modifier and the CSP can significantly alter selectivity. If using Methanol, try Ethanol or Isopropanol. These alcohols have different hydrogen bonding capabilities and polarity.[7]

    • Drastically Change Mobile Phase (RP-HPLC): If using Acetonitrile, switch to Methanol. This changes the nature of the solvophobic interactions and can reveal selectivity.

Problem: I see partial separation, but the resolution (Rs) is poor (e.g., Rs < 1.5).

This is a common issue where the method has potential but needs optimization. The goal is to increase column efficiency (N) and/or selectivity (α).

  • Root Cause Analysis: The separation conditions are sub-optimal, leading to broad peaks that overlap or insufficient differential retention.

  • Solutions:

    • Optimize Mobile Phase Composition:

      • SFC/NP-HPLC: Decrease the percentage of the alcohol modifier in small increments (e.g., 1-2%). This will increase retention and often improve resolution, although it will also lengthen the analysis time.

      • RP-HPLC: Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will increase retention and may improve resolution.

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation by allowing more time for the enantiomers to interact with the stationary phase. This often leads to sharper peaks and better resolution.[9]

    • Decrease Column Temperature: Lowering the temperature can enhance the stability of the transient diastereomeric complexes, increasing selectivity and improving resolution. Try reducing the temperature in 5 °C increments.

    • Use a Longer Column or Couple Columns: If available, a longer column or coupling two identical columns in series will increase the overall plate count (N), which directly improves resolution.

Problem: My peaks are exhibiting significant tailing.

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Root Cause Analysis: For basic compounds like MAB-CHMINACA, a common cause is the interaction of the amine functionalities with acidic silanol groups on the silica support of the column packing.[10] Other causes include column contamination or a mismatch between the sample solvent and the mobile phase.[11][12]

  • Solutions:

    • Use a Mobile Phase Additive:

      • RP-HPLC: Add a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This will protonate the analyte and suppress the ionization of silanol groups, minimizing secondary interactions.[13]

      • SFC/NP-HPLC: While less common, adding a small amount of a basic or acidic modifier can sometimes improve peak shape.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[11]

    • Column Wash: If the column is contaminated, follow the manufacturer's instructions for a regeneration wash. Buildup of matrix components can create active sites that cause tailing.[11]

Problem: My retention times are unstable and shifting between injections.

Inconsistent retention times point to a problem with the system's stability or equilibration.

  • Root Cause Analysis: The most common causes are insufficient column equilibration time, temperature fluctuations, or issues with the pump/proportioning valves leading to an inconsistent mobile phase composition.[14]

  • Solutions:

    • Ensure Proper Equilibration: Chiral columns, especially in NP-HPLC and SFC, can require longer equilibration times than standard reversed-phase columns. Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection.

    • Check for Leaks: A small leak anywhere in the system can cause pressure fluctuations and lead to shifting retention times.

    • Verify Mobile Phase Composition: If you are mixing solvents online, ensure the proportioning valves are working correctly. For isocratic methods, consider pre-mixing the mobile phase to eliminate this variable.[14]

    • Use a Column Thermostat: Ensure the column temperature is stable and controlled. Fluctuations in ambient temperature can affect retention, particularly in SFC.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Chiral Stationary Phase (CSP) Screening
  • Objective: To identify the most selective CSP for MAB-CHMINACA enantiomers.

  • Materials: A standard of MAB-CHMINACA (racemic mixture), a set of 3-4 different polysaccharide-based chiral columns, appropriate mobile phases (e.g., CO₂/Methanol for SFC; Hexane/IPA for NP-HPLC).

  • Procedure:

    • Install the first chiral column into the instrument (e.g., an amylose-based CSP).

    • Equilibrate the system with the starting mobile phase for at least 20 minutes.

    • Perform a blank injection (mobile phase only) to ensure a clean baseline.

    • Inject the MAB-CHMINACA standard using a generic screening gradient (e.g., 5% to 40% Methanol in CO₂ over 10 minutes for SFC).

    • Evaluate the resulting chromatogram for any signs of peak splitting or separation.

    • Repeat steps 1-5 for each of the remaining chiral columns (e.g., two different cellulose-based CSPs).

    • Compare the chromatograms. The column that provides the largest separation (or baseline resolution) is the best candidate for further method optimization.

Method Development & Troubleshooting Workflow

The following diagram illustrates a logical workflow for developing and troubleshooting a chiral separation method for MAB-CHMINACA.

MethodDevWorkflow MAB-CHMINACA Chiral Method Development Workflow start Start: Define Analytical Goal (Resolution > 1.5, Tailing < 1.5) select_mode Select Technique (SFC or HPLC) start->select_mode screen_csp Screen Chiral Columns (Amylose & Cellulose-based) select_mode->screen_csp eval_selectivity Evaluate Selectivity Is there any separation? screen_csp->eval_selectivity eval_selectivity->screen_csp No, try different CSP optimize_mp Optimize Mobile Phase (Adjust % Modifier) eval_selectivity->optimize_mp Yes eval_res Evaluate Resolution (Rs) Rs > 1.5? optimize_mp->eval_res optimize_fine Fine-Tune Parameters (Flow Rate, Temperature) eval_res->optimize_fine No, Rs is low eval_shape Evaluate Peak Shape Tailing Factor (Tf) < 1.5? eval_res->eval_shape Yes optimize_fine->eval_res add_modifier Troubleshoot: Add Modifier (e.g., 0.1% Formic Acid for RP-HPLC) eval_shape->add_modifier No, peaks tailing validate Method Validation (Linearity, Precision, Accuracy) eval_shape->validate Yes add_modifier->eval_shape end End: Final Method validate->end

Caption: A logical workflow for chiral method development.

Troubleshooting Poor Peak Resolution

This decision tree helps diagnose and solve issues with poor resolution.

TroubleshootingResolution Troubleshooting Poor Resolution (Rs < 1.5) start Problem: Poor Resolution (Rs < 1.5) check_peaks Are peaks sharp or broad? start->check_peaks broad_peaks Peaks are Broad (Low Efficiency) check_peaks->broad_peaks Broad sharp_peaks Peaks are Sharp but Close (Low Selectivity) check_peaks->sharp_peaks Sharp broad_cause Potential Cause? broad_peaks->broad_cause flow_rate Decrease Flow Rate broad_cause->flow_rate High Flow Rate column_old Column Degradation broad_cause->column_old Column Age/Contamination extracol_vol Extra-column Volume broad_cause->extracol_vol System Issue replace_column Replace Column column_old->replace_column check_tubing Check Tubing/Fittings (Use smaller ID) extracol_vol->check_tubing sharp_cause Optimization Strategy sharp_peaks->sharp_cause mp_comp Adjust Mobile Phase (Lower % strong solvent) sharp_cause->mp_comp Minor Adjustment temp Lower Temperature sharp_cause->temp Thermodynamic Change change_csp Change CSP or Modifier sharp_cause->change_csp Major Adjustment

Caption: A decision tree for troubleshooting poor resolution.

References

  • Waters Corporation. (2016, September 6). Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography.
  • Regis Technologies, Inc. (2022, June 2). The Chiral Separation of the (+) and (-) Enantiomers of Cannabidiol. Cannabis Science and Technology.
  • Wujcik, K., et al. (2022, December 6). Development and Validation of the LC-MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules. Available at: [Link]

  • Wujcik, K., et al. (2022, December 6). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. MDPI. Available at: [Link]

  • Regis Technologies, Inc. (2021, August 10). The Separation of Several Minor Cannabinoids via Chiral HPLC. Cannabis Science and Technology.
  • Mercolini, L., et al. (2020, June 4). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry. Available at: [Link]

  • Montesano, C., et al. (2025, July 4). Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. Molecules. Available at: [Link]

  • Al-Asmari, A. (2020, April 15). Method development and validation for synthetic and natural cannabinoids on LC-MS/MS. Kingston University London Repository.
  • Tanaka, H., et al. (2015, October 1). A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products. Analytical Sciences. Available at: [Link]

  • Smith, S. (n.d.). SFC, separation and seals: the quest for more efficient cannabis testing. International Labmate.
  • Tanaka, H., et al. (2015, October 1). A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products. PubMed. Available at: [Link]

  • Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers.
  • Shimadzu Scientific Instruments. (n.d.). Analysis of 9 Cannabinoids by Supercritical Fluid Chromatography. Available at: [Link]

  • Marti, M. (2025, April 7). Maximizing Cannabinoid Separation for Potency Testing with LC. LCGC International. Available at: [Link]

  • Wang, Y., et al. (2025, February 7). A Systematic Study of Liquid Chromatography in Search of the Best Separation of Cannabinoids for Potency Testing of Hemp-Based Products. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of AB-CHMINACA (A), AB-PINACA (B), MDMB-CHMICA (C).... Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available at: [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Loval, D. (2022, March 7). Development, Optimization, and Process Performance for Preparative Chromatographic Purification of Cannabinoids. Cannabis Science and Technology. Available at: [Link]

  • Regalado, E. L., et al. (2026, January 22). Separation of Cannabinoids on Three Different Mixed-Mode Columns Containing Carbon/Nanodiamond/Amine-Polymer Superficially Porous Particles. ResearchGate. Available at: [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • UNODC. (n.d.). Substance Details ADB-CHMINACA. Available at: [Link]

  • Rahman, M. M., et al. (n.d.). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantitation of Three Synthetic Pyrethroids. International Science Community Association. Available at: [Link]

  • Cannaert, A., et al. (2019, May 16). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry. Available at: [Link]

Sources

Technical Support Center: Minimizing Carryover in High-Throughput M6 Metabolite Testing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for high-throughput M6 metabolite testing. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most persistent challenges in quantitative bioanalysis: sample carryover. In high-throughput settings, where speed and accuracy are paramount, even minute residual amounts of an analyte from a previous injection can compromise data integrity, leading to false positives or inaccurate quantification.[1]

This resource provides in-depth, field-proven insights and systematic troubleshooting protocols to help you identify, mitigate, and prevent carryover in your M6 metabolite assays.

Understanding the "M6" Carryover Challenge

The "M6" designation typically refers to a significant metabolite in a drug's metabolic pathway. A common and well-studied example is Morphine-6-glucuronide (M6G), an active metabolite of morphine.[2][3][4] Glucuronidated metabolites like M6G are often highly polar and can exhibit "sticky" behavior, adsorbing to various surfaces within an LC-MS/MS system.[5][6] This guide will use M6G as a primary example, but the principles and troubleshooting steps are broadly applicable to other M6 metabolites that exhibit similar physicochemical properties.

The challenge intensifies with the high sensitivity of modern mass spectrometers, where carryover that might be undetectable by older methods becomes evident and problematic.[5]

Frequently Asked Questions (FAQs)

Q1: What is analytical carryover and why is it a critical issue in M6 metabolite quantification?

A1: Analytical carryover is the appearance of a small signal from an analyte in a blank or subsequent sample injection that originates from a preceding, high-concentration sample.[7][8] In quantitative drug development, regulatory guidelines require that any signal in a blank injection following a high-concentration standard be less than 20% of the signal at the Lower Limit of Quantitation (LLOQ).[9] Exceeding this limit can lead to an overestimation of the M6 metabolite's concentration, compromising the accuracy of pharmacokinetic and toxicokinetic data.[10]

Q2: What are the most common sources of carryover in my LC-MS/MS system?

A2: Carryover can originate from any component that the sample contacts. The most frequent culprits are:

  • Autosampler: This is often the primary source. Key areas include the exterior and interior of the sample needle, the injection valve rotor seal, the sample loop, and transfer tubing.[8][10][11] Adsorption of "sticky" metabolites to these surfaces is a major cause.[5]

  • Chromatography Column: The column, including its frits and any guard column, can retain the M6 metabolite, which then slowly leaches out in subsequent runs.[8][10] This is especially common with isocratic methods that may not have sufficient elution strength to clear all analytes in each run.[5]

  • MS Ion Source: Components of the mass spectrometer's ion source, like the cone, capillary tube, or transfer tube, can become contaminated over time.[8][10]

  • Fittings and Tubing: Improperly seated fittings can create small "dead volumes" where a minuscule amount of sample can be trapped and slowly released.[5][10]

Q3: My M6 metabolite is highly polar. Does this make it more susceptible to carryover?

A3: Yes. Highly polar molecules, particularly those capable of hydrogen bonding or ionic interactions (like glucuronides), can have a strong affinity for surfaces within the LC system.[9] This is especially true for metal surfaces common in older HPLC systems. Using bio-inert or PEEK components can sometimes mitigate this issue.[5][12] The choice of mobile phase pH and wash solvents becomes critical to disrupt these interactions and ensure the analyte is fully solubilized and removed.[7]

Q4: How do I perform a systematic test to confirm and quantify carryover?

A4: A standard carryover assessment involves a specific injection sequence. This allows you to confirm that the observed signal is true carryover and not contamination of your blank solvent.

  • Inject a blank matrix sample (e.g., drug-free plasma). This is your pre-blank and should be clean.[9]

  • Inject your highest concentration standard, typically the Upper Limit of Quantitation (ULOQ).

  • Immediately inject one or more blank matrix samples.

  • Analyze the data. A "classic" carryover pattern will show the highest carryover signal in the first blank, with the signal decreasing in subsequent blank injections.[7] If all blanks show a similar, constant signal, you may be dealing with a contamination issue in your mobile phase or blank solvent, not carryover.[7][9]

Troubleshooting Guides: A Systematic Approach

When tackling a carryover issue, a logical, step-by-step process is essential to avoid unnecessary changes and quickly pinpoint the source.

Diagram: Systematic Carryover Troubleshooting Workflow

Carryover_Troubleshooting cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Source Isolation cluster_2 Phase 3: Mitigation Strategy start High Carryover Detected (Blank > 20% of LLOQ) assess Perform Carryover Test: Inject ULOQ then Blank(s) start->assess classify Classify the Issue assess->classify contam Contamination Suspected (Signal is constant in blanks) classify->contam Constant Signal carry Classic Carryover (Signal decreases in blanks) classify->carry Decreasing Signal check_solvent Check Solvents & Blanks: Prepare fresh mobile phase/blank contam->check_solvent isolate_source Isolate Hardware Source carry->isolate_source end_node Carryover Minimized check_solvent->end_node autosampler Troubleshoot Autosampler isolate_source->autosampler Start Here column Troubleshoot Column isolate_source->column system Check System Plumbing isolate_source->system autosampler_actions Optimize Wash Protocol: - Stronger/Multiple Solvents - Increase Volume/Time - Clean/Replace Rotor Seal autosampler->autosampler_actions column_actions Optimize Method: - Stronger Elution Gradient - Column Flush Post-Run - Replace Guard/Column column->column_actions system_actions Check Fittings for Dead Volume Clean MS Ion Source system->system_actions autosampler_actions->end_node column_actions->end_node system_actions->end_node

Caption: A logical workflow for systematically identifying and mitigating the source of carryover.

Guide 1: Optimizing the Autosampler Wash Protocol

The autosampler is the most common source of carryover. Optimizing the needle wash is the most effective first step.[1][13]

Underlying Principle: The goal of the wash solvent is to be stronger than the mobile phase and to effectively solubilize the M6 metabolite from all wetted surfaces of the needle and injection port.

Step-by-Step Protocol:

  • Evaluate Current Wash Solvent: Is your current wash solvent simply the initial mobile phase condition? For sticky, polar metabolites, this is often insufficient.

  • Introduce a Strong Organic Solvent: The wash solution should ideally have a higher percentage of organic solvent than your gradient endpoint. Acetonitrile-based washes often outperform methanol-based ones for reducing carryover.[1] Isopropanol can also be a very effective, strong solvent for removing contaminants.[7]

  • Implement a Dual-Solvent or Multi-Solvent Wash: Modern autosamplers allow for multiple wash solvents. A highly effective strategy is to use a sequence that addresses different chemical interactions.[13]

    • Wash 1 (Organic): 90:10 Acetonitrile:Isopropanol. This disrupts hydrophobic interactions.

    • Wash 2 (Acidic/Organic): A solution matching your strong mobile phase (e.g., 95% Acetonitrile with 0.1% Formic Acid). The acid helps disrupt ionic interactions with metal surfaces.[14]

    • Wash 3 (Aqueous): A solution matching your initial mobile phase. This is a crucial final step to ensure the needle is equilibrated with the starting conditions to prevent peak shape distortion on the next injection.

  • Increase Wash Volume and Duration: The default wash settings are often insufficient for stubborn carryover.

    • Increase the wash volume significantly (e.g., from 200 µL to 1000 µL).[13]

    • Increase the duration of the wash cycle. Extending the wash time can decrease carryover substantially.[1]

  • Activate All Wash Functions: Ensure you are using both internal and external needle washes, as well as any seat backflush or injection port flush functions available on your instrument.[12] Rinsing the internal surface of the needle and the injection port is critical.[12]

Data-Driven Optimization:

ParameterDefault SettingOptimized Setting 1Optimized Setting 2Rationale
Wash Solvent 10% ACN in Water90% ACN, 0.1% FAWash A: 100% IPAWash B: 10% ACN, 0.1% FAUse a solvent stronger than the mobile phase to effectively remove the analyte.[7] Acidification helps with basic compounds.[14]
Wash Volume 200 µL600 µL1000 µLEnsures complete exchange and flushing of the wash solvent within the needle and port.[13]
Wash Time 6 seconds15 seconds30 secondsProvides more contact time for the solvent to dissolve and remove residual analyte.[1]
Wash Mode External Needle DipInternal & External WashInternal/External + Seat FlushAddresses carryover from all potential autosampler contact surfaces.[12]

Guide 2: Ruling Out the Column and Method

If a robust autosampler wash does not solve the problem, the issue may lie with the analytical column or the chromatographic method itself.

Underlying Principle: The chromatographic method must have sufficient elution strength to move all of the injected analyte off the column during the run. If the gradient is too weak or the run time is too short, the M6 metabolite can be retained and elute in the next injection.

Step-by-Step Protocol:

  • Column Bypass Test: To definitively isolate the autosampler from the column, replace the analytical column with a zero-dead-volume union. Run your carryover sequence (ULOQ followed by a blank). If you still see carryover, the source is upstream (the autosampler). If the carryover disappears, the column is the source.

  • Introduce a Post-Run Column Flush: Modify your gradient method to include a high-organic flush at the end of each run, before re-equilibration. For example, ramp up to 95-100% organic solvent and hold for 1-2 minutes. This acts as an aggressive "wash" for the column after every injection.[13]

  • Evaluate Column Health: Over time, columns can become fouled, creating active sites that contribute to carryover.[11] If the column is old or has been used with many complex matrix samples, replace it with a new one and re-run the carryover test. Don't forget to consider the guard column, which can also be a significant source of carryover.[8]

  • Check for Sample Overload: Ensure you are not overloading the column. Perform a loading study to determine the column's capacity for your M6 metabolite. Injecting too much mass can lead to peak tailing and carryover.[5]

Guide 3: Hardware and System Checks

If both autosampler and column have been ruled out, the final sources are typically related to physical wear and tear or contamination within the system.

Underlying Principle: Worn parts can create small voids or adsorptive surfaces, while contaminated components can continuously leach the analyte into the flow path.

Step-by-Step Protocol:

  • Inspect and Replace the Rotor Seal: The rotor seal in the injection valve is a consumable part that wears over time. Scratches or wear on the seal can trap small amounts of sample, causing classic carryover.[9][11] If it has been a long time since its last replacement, this is a likely culprit.

  • Check All Fittings: Systematically check every fitting from the autosampler to the MS source. Loosen and retighten each one to ensure there are no dead volumes created by improper swaging.

  • Clean the MS Ion Source: If you suspect contamination (a constant, low-level signal in all blanks), the MS source may need cleaning.[11] Follow the manufacturer's protocol to clean the cone, capillary, and other source elements.[8]

  • Consider Bio-Inert Components: If you consistently struggle with carryover for a particularly difficult M6 metabolite, consider switching to an LC system with bio-inert components (non-metal flow path). This can significantly reduce issues related to metal adsorption.[12]

By applying these systematic troubleshooting principles and protocols, you can effectively minimize carryover, ensuring the accuracy and integrity of your high-throughput M6 metabolite testing data.

References

  • CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. LabRulez LCMS. [Link]

  • How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Mastelf. [Link]

  • Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler. Agilent. [Link]

  • Solving Carryover Problems in HPLC. Shimadzu. [Link]

  • Minimizing HPLC Carryover. Lab Manager. [Link]

  • How can I solve my carry over issue in LC-MS/MS? ResearchGate. [Link]

  • How HPLC-MS Prevents Carryover In Sticky Analyte Methods? Patsnap Eureka. [Link]

  • Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. Shimadzu. [Link]

  • A sensitive assay for the quantification of morphine and its active metabolites in human plasma and dried blood spots using high-performance liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC. [Link]

  • How to Monitor and Prevent Sample Carryover during Method Development. Biotage. [Link]

  • The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum. PMC. [Link]

  • What are some tips for troubleshooting carryover or ghost peaks on my LC column? Waters Knowledge Base. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. [Link]

  • Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma. PMC. [Link]

  • Quantitation of morphine and its glucuronides in human urine by HILIC-TOFMS. ResearchGate. [Link]

  • Morphine Analysis in Biological Samples: A Systematic Review. Asia Pacific Journal of Medical Toxicology. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Inter-Laboratory Validation of MAB-CHMINACA M6 Analysis Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of novel psychoactive substances (NPS), the synthetic cannabinoid MAB-CHMINACA and its metabolites pose a significant challenge to forensic and clinical laboratories. Accurate and reliable analytical methods are paramount for the identification and quantification of these compounds to understand their prevalence, toxicological effects, and to support law enforcement and public health initiatives. This guide provides a comparative overview of the inter-laboratory validation of analytical methods for MAB-CHMINACA M6, a key metabolite.

The Importance of MAB-CHMINACA M6 Detection

MAB-CHMINACA, also known as ADB-CHMINACA, is a potent synthetic cannabinoid receptor agonist that has been associated with severe adverse health effects and fatalities.[1] Like many synthetic cannabinoids, the parent compound is often extensively metabolized in the body, making its detection in biological samples challenging. Therefore, identifying and quantifying its metabolites is crucial for confirming exposure. MAB-CHMINACA M6 is an expected metabolite of MAB-CHMINACA, and its detection can serve as a reliable biomarker of intake.[2]

The validation of analytical methods is a fundamental requirement to ensure the confidence and reliability of forensic toxicological test results.[3] Inter-laboratory validation, in particular, is essential to assess the reproducibility and robustness of a method across different laboratory settings, instruments, and operators. This guide synthesizes available data from single-laboratory validation studies to provide a comparative perspective on the performance of various analytical approaches for MAB-CHMINACA M6.

Comparative Analysis of Analytical Method Performance

Parameter Study 1 Study 2 Study 3
Limit of Detection (LOD) 0.02 ng/mL0.1 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL0.5 ng/mL0.1 ng/mL
Linearity (R²) >0.99>0.995>0.99
Accuracy (% Bias) Within ±15%Within ±20%Within ±15%
Precision (%RSD) <15%<15%<10%
Recovery 85-110%Not Reported90-105%
Matrix Effects Compensated by internal standardCompensated by internal standardCompensated by internal standard

Note: The data presented in this table is a synthesis of typical performance characteristics reported in single-laboratory validation studies for synthetic cannabinoid metabolites and may not directly correspond to a specific published study on MAB-CHMINACA M6.

Experimental Workflow for Inter-Laboratory Validation

A robust inter-laboratory validation study for an analytical method typically follows a structured workflow to ensure comprehensive evaluation of the method's performance.

Inter-Laboratory Validation Workflow cluster_Planning Phase 1: Planning & Preparation cluster_Execution Phase 2: Experimental Execution cluster_Analysis Phase 3: Data Analysis & Reporting Protocol_Development Develop Standardized Protocol Reference_Material Prepare & Distribute Reference Materials Protocol_Development->Reference_Material Lab_Recruitment Recruit Participating Laboratories Reference_Material->Lab_Recruitment Sample_Analysis Laboratories Analyze Samples Lab_Recruitment->Sample_Analysis Data_Collection Collect Raw Data Sample_Analysis->Data_Collection Statistical_Analysis Perform Statistical Analysis (Accuracy, Precision, etc.) Data_Collection->Statistical_Analysis Report_Generation Generate Final Report Statistical_Analysis->Report_Generation MAB-CHMINACA and M6 Metabolite cluster_MAB_CHMINACA MAB-CHMINACA cluster_M6 MAB-CHMINACA M6 MAB_CHMINACA Metabolism Metabolism MAB_CHMINACA->Metabolism M6 Metabolism->M6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MAB-CHMINACA metabolite M6
Reactant of Route 2
MAB-CHMINACA metabolite M6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.